Product packaging for alpha-Vetivone(Cat. No.:CAS No. 15764-04-2)

alpha-Vetivone

Cat. No.: B103140
CAS No.: 15764-04-2
M. Wt: 218.33 g/mol
InChI Key: NIIPDXITZPFFTE-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Vetivone (CAS 15764-04-2) is a sesquiterpene ketone and a principal bioactive constituent of Vetiver essential oil ( Chrysopogon zizanioides ). It is recognized for its complex woody aroma and is a subject of interest in various research fields due to its diverse pharmacological potential. Preclinical studies indicate that this compound, along with vetiver oil extracts, exhibits significant anti-inflammatory properties by downregulating key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and inhibiting the NF-κB pathway . These properties make it a valuable compound for investigating new therapeutic agents for inflammatory disorders. Research into its mechanism also suggests calming, analgesic, and antiallergic effects, supporting its traditional use in aromatherapy and herbal medicine . As a critical odor-influencing component, it is also relevant in phytochemistry and fragrance research . This product is provided as a high-purity standard for research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B103140 alpha-Vetivone CAS No. 15764-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15764-04-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1

InChI Key

NIIPDXITZPFFTE-ABAIWWIYSA-N

SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(CC(=C(C)C)CC2)C

Canonical SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Other CAS No.

15764-04-2

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The intricate α-Vetivone Biosynthesis Pathway in Vetiveria zizanioides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetiver oil, extracted from the roots of Vetiveria zizanioides, is a complex mixture of over 150 sesquiterpenoid compounds, with α-vetivone being a key contributor to its characteristic woody and grapefruit-like aroma.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the α-vetivone biosynthesis pathway. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the formation of the vetivone skeleton, highlighting the roles of terpene synthases and cytochrome P450 monooxygenases. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research and metabolic engineering efforts aimed at enhancing the production of this high-value sesquiterpenoid.

Introduction

Vetiveria zizanioides (L.) Nash, a perennial grass of the Poaceae family, is renowned for its aromatic roots which, upon steam distillation, yield a highly valued essential oil.[2][4] This oil is a staple in the fragrance industry, primarily due to its rich content of sesquiterpenoids, which constitute 3-4% sesquiterpenes, 18-25% sesquiterpenols, and 7-8% sesquiterpenones of the oil.[2][5] Among these, α-vetivone, alongside β-vetivone and khusimol, are major constituents, collectively making up about 35% of the oil and significantly shaping its unique aroma profile.[2][3] The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery within the plant's roots. This guide delves into the technical details of the α-vetivone biosynthesis pathway, providing a resource for researchers engaged in natural product chemistry, plant biochemistry, and metabolic engineering.

The α-Vetivone Biosynthesis Pathway

The biosynthesis of α-vetivone, a sesquiterpene, originates from the mevalonate (MVA) pathway, which supplies the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6] The subsequent steps are catalyzed by a series of specialized enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).

From Farnesyl Pyrophosphate to the Sesquiterpene Scaffold

The journey to α-vetivone begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 precursor, (E,E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). The cyclization of the linear FPP molecule into a complex sesquiterpene scaffold is a critical and often product-determining step, catalyzed by a diverse family of sesquiterpene synthases (sesqui-TPS).

While the specific sesqui-TPS responsible for the direct precursor of α-vetivone has not yet been definitively identified in V. zizanioides, transcriptome analyses of vetiver roots have revealed several candidate TPS genes, including CZTPS1, CZTPS2, and CZTPS3.[7] These enzymes are known to produce a variety of sesquiterpenoids, highlighting the promiscuity often observed in this enzyme class.[7] Another characterized vetiver-specific terpene synthase, VzTPS9, has been shown to be responsible for the synthesis of cedrol from FPP, further illustrating the diverse sesquiterpene landscape in this plant.[8][9]

The proposed initial step in α-vetivone biosynthesis involves the cyclization of FPP to form a germacrane cation intermediate. This is a common intermediate in the biosynthesis of many sesquiterpenoids.

The Role of Cytochrome P450s in Vetivone Formation

Following the initial cyclization by a sesqui-TPS, the resulting hydrocarbon scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for introducing the keto group and potentially other functionalities characteristic of α-vetivone.

The specific CYPs involved in the α-vetivone pathway in V. zizanioides remain to be functionally characterized. However, based on studies of terpenoid biosynthesis in other plant species, it is hypothesized that a series of hydroxylation and subsequent oxidation reactions convert the initial sesquiterpene hydrocarbon into the final vetivone structure. The identification and characterization of these CYPs represent a key area for future research.

Quantitative Data

Quantitative analysis of vetiver essential oil composition provides insights into the relative abundance of α-vetivone and its related compounds. This data is crucial for breeding programs and metabolic engineering strategies aimed at increasing the yield of desired molecules.

CompoundPercentage in Vetiver Oil (Range)Analytical MethodReference
α-Vetivone2.5 - 6.3%GC-MS[5]
β-VetivoneNot specifiedGC-MS[5]
Khusimol3.4 - 13.7%GC-MS[5]
Vetiselinenol1.3 - 7.8%GC-MS[5]
β-Vetispirene1.6 - 4.5%GC-MS[5]

Note: The composition of vetiver oil can vary significantly depending on the geographical origin, genotype, and extraction method.[5]

Experimental Protocols

Heterologous Expression and Functional Characterization of Vetiver Terpene Synthases

This protocol describes the general workflow for identifying and characterizing candidate terpene synthase genes from V. zizanioides.

4.1.1. Gene Cloning and Vector Construction

  • Isolate total RNA from V. zizanioides root tissue.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify candidate TPS genes from the cDNA library using gene-specific primers designed based on transcriptome data.

  • Clone the full-length TPS coding sequences into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

4.1.2. Heterologous Expression in E. coli

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

4.1.3. In Vitro Enzyme Assays

  • Purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), the purified enzyme, and the substrate FPP (10-50 µM).

  • Overlay the reaction mixture with an organic solvent (e.g., hexane or pentane) to capture volatile products.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Extract the products with the organic solvent.

  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

4.2.1. Instrumentation and Column

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

4.2.2. GC Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

4.2.3. MS Conditions

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Impact (EI) Ionization: 70 eV

  • Mass Range: m/z 40-500

4.2.4. Compound Identification

  • Compare the obtained mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Visualizations

Proposed α-Vetivone Biosynthesis Pathway

alpha_Vetivone_Biosynthesis cluster_MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) FPPS FPPS IPP->FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) Sesqui_TPS Sesquiterpene Synthase (TPS) FPP->Sesqui_TPS Cyclization FPPS->FPP Condensation Germacrane Germacrane Cation (Intermediate) Sesqui_TPS->Germacrane Precursor Vetivone Precursor (Hydrocarbon Scaffold) Germacrane->Precursor Rearrangement CYP1 Cytochrome P450 (Hydroxylation) Precursor->CYP1 Oxidation Intermediate1 Hydroxylated Intermediate CYP1->Intermediate1 CYP2 Cytochrome P450 / Dehydrogenase (Oxidation) Intermediate1->CYP2 Oxidation alpha_Vetivone α-Vetivone CYP2->alpha_Vetivone

Caption: Proposed biosynthetic pathway of α-vetivone from IPP and DMAPP.

Experimental Workflow for Terpene Synthase Characterization

TPS_Workflow RNA_Isolation 1. RNA Isolation (Vetiver Roots) cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning 3. Candidate TPS Gene Cloning cDNA_Synthesis->Gene_Cloning Expression 4. Heterologous Expression (E. coli / Yeast) Gene_Cloning->Expression Protein_Purification 5. Protein Purification Expression->Protein_Purification Enzyme_Assay 6. In Vitro Enzyme Assay (with FPP) Protein_Purification->Enzyme_Assay GCMS_Analysis 7. Product Analysis (GC-MS) Enzyme_Assay->GCMS_Analysis Functional_Annotation 8. Functional Annotation GCMS_Analysis->Functional_Annotation

Caption: Workflow for the functional characterization of terpene synthases.

Conclusion and Future Perspectives

The biosynthesis of α-vetivone in Vetiveria zizanioides is a complex process involving multiple enzymatic steps. While the general framework of the pathway is understood to proceed from FPP via the action of sesquiterpene synthases and cytochrome P450s, the specific enzymes responsible for the key transformations remain to be definitively identified and characterized. The transcriptome data from vetiver roots provides a rich resource for candidate gene discovery. Future research should focus on the functional characterization of these candidate TPS and CYP genes to fully elucidate the α-vetivone biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of α-vetivone in both its native host and in microbial systems, thereby ensuring a sustainable supply of this valuable fragrance compound.

References

In-Vitro Mechanism of Action of Alpha-Vetivone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative and mechanistic data on the in-vitro effects of isolated alpha-Vetivone is limited. This document summarizes the known in-vitro activities of Vetiver (Chrysopogon zizanioides) essential oil, of which this compound is a major constituent, and extrapolates the potential mechanisms of this compound. The presented data primarily pertains to the whole essential oil and should be interpreted with caution as the specific contribution of this compound is not definitively established.

Executive Summary

This compound, a sesquiterpenoid ketone, is a significant component of vetiver essential oil, which has demonstrated a range of in-vitro biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on the isolated compound is sparse, studies on vetiver oil suggest that this compound is a key contributor to its therapeutic potential. This guide provides a comprehensive overview of the in-vitro mechanisms of action attributed to vetiver oil, with a focus on the probable role of this compound. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Antioxidant Activity

Vetiver essential oil is recognized for its potent antioxidant properties, and this compound has been identified as one of its primary antioxidant constituents.[1][2] The antioxidant effects are primarily attributed to free radical scavenging.

Quantitative Data: Antioxidant Assays of Vetiver Essential Oil
AssaySampleIC50 ValueReference
DPPH Radical ScavengingVetiver Essential Oil789.80 µg/mL[3]
ABTS Radical ScavengingVetiver Essential Oil263.20 µg/mL[3]

Note: IC50 values for isolated this compound are not currently available in the reviewed literature.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., vetiver oil or this compound) in methanol.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity

Vetiver essential oil has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways and mediators. These effects are likely contributed to by this compound. The proposed mechanisms include the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Vetiver oil is suggested to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription alpha_Vetivone This compound (in Vetiver Oil) alpha_Vetivone->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces alpha_Vetivone This compound (in Vetiver Oil) alpha_Vetivone->MAPKK Inhibits Apoptosis_Pathway alpha_Vetivone This compound (in Vetiver Oil) Mitochondria Mitochondria alpha_Vetivone->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Toxicology and Safety Profile of alpha-Vetivone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Vetivone, a sesquiterpenoid ketone, is a principal bioactive constituent of Vetiver essential oil (Chrysopogon zizanioides), prized for its characteristic woody and earthy aroma. Beyond its use in perfumery, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory, calming, and antiallergic effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of this compound, with a focus on key preclinical safety endpoints. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound for various applications.

Toxicological Data Summary

The following tables summarize the available quantitative data on the toxicology of this compound. It is important to note that while qualitative information suggests a favorable safety profile for many endpoints, specific quantitative data for the pure compound are limited in publicly available literature. Much of the existing safety data is derived from studies on vetiver oil, which contains a complex mixture of compounds.

Toxicological Endpoint Assay Species/Test System Results Reference
Acute Oral Toxicity OECD 423Rat/MouseNo specific LD50 value for this compound is available. Vetiver oil has a reported oral LD50 of >5000 mg/kg in rats, suggesting low acute toxicity.[1]
Skin Sensitization DPRA (OECD 442C)In chemicoData not available. Classified as a potential skin sensitizer based on GHS classifications of vetiver oil.
h-CLAT (OECD 442E)THP-1 cell lineData not available (EC150, EC200, RFI values).
Genotoxicity In vitro Micronucleus Test (OECD 487)Mammalian cellsNo significant genotoxic response observed for vetiver oil and its constituents. Specific quantitative data for this compound is not available.
Phototoxicity 3T3 NRU Phototoxicity Test (OECD 432)Balb/c 3T3 cellsVetiver oil and its constituents, including a mixture of α- and β-vetivone, showed no phototoxic potential. Specific PIF or MPE values for this compound are not available.

Detailed Experimental Protocols

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Principle: A stepwise procedure is used with a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity at one of a series of fixed dose levels.

  • Procedure:

    • Healthy, young adult rats or mice of a single sex are used.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

    • The starting dose level is selected based on available information. Subsequent dosing is determined by the presence or absence of mortality at the previous dose level.

    • The test is terminated when a dose that causes mortality or no effects is identified, allowing for classification of the substance into a toxicity category.

  • Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

Skin Sensitization

This in chemico assay assesses the protein reactivity of a substance by measuring the depletion of synthetic peptides containing cysteine and lysine.

  • Test Principle: The covalent binding of a chemical to skin proteins is the molecular initiating event in skin sensitization. This assay mimics this by measuring the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.

  • Procedure:

    • A solution of the test substance is incubated with either a cysteine-containing peptide or a lysine-containing peptide for 24 hours at 25°C.

    • Following incubation, the concentration of the remaining non-depleted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test substance to the peak area of the peptide in a reference control.

  • Data Analysis: The mean percent depletion of the cysteine and lysine peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.[2][3]

This in vitro assay assesses the activation of dendritic cells, a key event in the skin sensitization pathway, by measuring the expression of specific cell surface markers.[4][5][6]

  • Test Principle: The assay uses the human monocytic leukemia cell line, THP-1, as a model for dendritic cells. The upregulation of cell surface markers CD86 and CD54 on THP-1 cells following exposure to a chemical is indicative of dendritic cell activation.

  • Procedure:

    • THP-1 cells are cultured and then exposed to various concentrations of the test substance for 24 hours.

    • After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

    • The expression levels of CD86 and CD54 are quantified using flow cytometry. Cell viability is also assessed concurrently.

  • Data Analysis: The Relative Fluorescence Intensity (RFI) for CD86 and CD54 is calculated. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any non-cytotoxic concentration. The effective concentrations to induce these changes (EC150 for CD86 and EC200 for CD54) are also determined.[7]

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[8][9]

  • Test Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

  • Procedure:

    • Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are exposed to the test substance with and without metabolic activation (S9 mix).

    • The cells are cultured for a period that allows for cell division.

    • Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells (if cytokinesis is blocked) or in the general cell population.

  • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures. A statistically significant and dose-dependent increase in micronucleus frequency is considered a positive result.

Phototoxicity - 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro assay evaluates the potential of a substance to cause cytotoxicity in the presence of light.[10][11][12]

  • Test Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA). Cytotoxicity is measured by the uptake of the vital dye Neutral Red by the Balb/c 3T3 fibroblast cell line.

  • Procedure:

    • Two 96-well plates of Balb/c 3T3 cells are prepared.

    • Both plates are treated with a range of concentrations of the test substance.

    • One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.

    • After incubation, the cells are washed, and Neutral Red solution is added. The amount of dye taken up by viable cells is measured spectrophotometrically.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated plates are compared. The Photo Irritation Factor (PIF), which is the ratio of the IC50 values (-UVA/+UVA), and the Mean Photo Effect (MPE) are calculated to determine the phototoxic potential.[13]

Signaling Pathways and Mechanism of Action

While specific signaling pathway studies for this compound are limited, research on vetiver oil and its constituents suggests a potential role in modulating inflammatory pathways.[14] The anti-inflammatory properties are likely mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα. This would prevent the nuclear translocation of NF-κB and thereby suppress the production of inflammatory mediators like TNF-α and IL-1β.

Experimental Workflow for Investigating NF-κB Inhibition

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of NF-κB Pathway cluster_interpretation Data Interpretation Cell_Seeding Seed macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Seeding->Stimulation Treatment Treat with this compound Stimulation->Treatment Western_Blot Western Blot for p-IκBα, IκBα, p-p65, p65 Treatment->Western_Blot ELISA ELISA for TNF-α, IL-1β Treatment->ELISA Nuclear_Translocation Immunofluorescence for p65 nuclear translocation Treatment->Nuclear_Translocation Data_Interpretation_WB Data_Interpretation_WB Western_Blot->Data_Interpretation_WB Assess phosphorylation and degradation Data_Interpretation_ELISA Data_Interpretation_ELISA ELISA->Data_Interpretation_ELISA Quantify cytokine suppression Data_Interpretation_IF Data_Interpretation_IF Nuclear_Translocation->Data_Interpretation_IF Visualize p65 localization Conclusion Mechanism of NF-κB Inhibition Data_Interpretation_WB->Conclusion Data_Interpretation_ELISA->Conclusion Data_Interpretation_IF->Conclusion

Caption: Workflow for investigating the inhibitory effect of this compound on the NF-κB signaling pathway.

Hypothesized NF-κB Signaling Inhibition by this compound

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases alphaVetivone This compound alphaVetivone->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Genes transcribes

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Conclusion

Based on the available data, this compound appears to have a generally favorable safety profile, with no significant concerns regarding phototoxicity or genotoxicity. However, its potential for skin sensitization warrants further investigation using quantitative in vitro assays. The anti-inflammatory properties of this compound are likely linked to the modulation of the NF-κB signaling pathway, presenting an interesting avenue for future research and therapeutic development. To provide a more definitive safety assessment, further studies generating specific quantitative data for pure this compound in standardized toxicological assays are required.

References

The Solubility Profile of α-Vetivone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of α-Vetivone, a significant sesquiterpenoid ketone found in vetiver oil, across a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products chemistry, and materials science who require detailed solubility data and standardized experimental protocols for their work with this compound.

Introduction to α-Vetivone

α-Vetivone (IUPAC name: (4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one) is a bicyclic sesquiterpenoid ketone that is a major contributor to the characteristic aroma of vetiver oil. Its complex structure and biological activities have made it a subject of interest in various research areas. A thorough understanding of its solubility is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility of α-Vetivone

Precise quantitative solubility data for α-Vetivone in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a largely non-polar hydrocarbon backbone with a polar ketone functional group—and available information for α-Vetivone and structurally similar sesquiterpenoids, a qualitative and estimated quantitative solubility profile can be established.

The principle of "like dissolves like" is a key predictor of solubility. α-Vetivone's large hydrophobic surface area suggests poor solubility in highly polar protic solvents like water, and greater solubility in organic solvents.

Table 1: Solubility of α-Vetivone in Common Laboratory Solvents

SolventSolvent TypeQualitative Solubility of α-VetivoneEstimated/Analog Quantitative Solubility
WaterPolar ProticPractically Insoluble[1]~2.148 mg/L (at 25 °C, estimated)
EthanolPolar ProticSoluble[1]Likely similar to Nootkatone (~33 mg/mL)
MethanolPolar ProticExpected to be SolubleNo specific data found; likely soluble
AcetonePolar AproticExpected to be SolubleNo specific data found; likely soluble
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be SolubleLikely similar to Nootkatone (~20 mg/mL)
HexaneNon-polarExpected to be SolubleLikely similar to Nootkatone (soluble)
Diethyl EtherNon-polarSoluble[1]No specific data found; likely soluble

Note: The quantitative solubility data for Ethanol, DMSO, and Hexane are based on the reported solubility of Nootkatone, a structurally similar sesquiterpenoid ketone. These values should be used as an estimation and may not represent the exact solubility of α-Vetivone.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for α-Vetivone, standardized experimental protocols are essential. The following outlines a general workflow for determining the solubility of a solid organic compound like α-Vetivone in a given solvent.

Materials and Equipment
  • α-Vetivone (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

G A 1. Sample Preparation Add excess α-Vetivone to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature with agitation for a set period (e.g., 24-48h) to reach equilibrium. A->B C 3. Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C D 4. Filtration Carefully filter the supernatant using a syringe filter to remove any remaining solid particles. C->D E 5. Sample Dilution Dilute a known volume of the clear filtrate with a suitable solvent to a concentration within the analytical range. D->E F 6. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration. E->F G 7. Calculation Calculate the solubility based on the measured concentration and the dilution factor. F->G

References

An In-depth Technical Guide to the Stereoisomers of Vetivone and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivone, a bicyclic sesquiterpenoid ketone, is a key constituent of vetiver oil, an essential oil extracted from the roots of the vetiver grass (Chrysopogon zizanioides). It is renowned for its characteristic woody and earthy aroma, making it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, vetivone and its stereoisomers, primarily α-vetivone and β-vetivone, have garnered significant attention for their diverse biological activities. These activities, ranging from antioxidant and anti-inflammatory to insect repellent properties, position vetivone stereoisomers as promising candidates for further investigation in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the stereoisomers of vetivone, their distinct biological significance supported by quantitative data, detailed experimental protocols for their study, and insights into their molecular mechanisms of action.

Chemical Structures of Vetivone Stereoisomers and Related Compounds

Vetiver oil is a complex mixture of over 150 sesquiterpenoid compounds. The principal stereoisomers of vetivone are α-vetivone and β-vetivone. Other structurally related and biologically active compounds found in vetiver oil include khusimone and nootkatone, which is sometimes considered an isomer of vetivone.

  • α-Vetivone: A sesquiterpenoid with a characteristic woody and grapefruit-like aroma.

  • β-Vetivone: Another major sesquiterpenoid in vetiver oil, also contributing to its distinctive fragrance.[1][2][3][4]

  • Khusimone: A structurally related sesquiterpenoid that contributes to the overall scent profile of vetiver oil.

  • Nootkatone: A sesquiterpenoid found in grapefruit and vetiver oil, known for its characteristic grapefruit scent and various biological activities.[5]

Biological Significance of Vetivone Stereoisomers

The stereochemistry of vetivone plays a crucial role in its biological activity. While research is ongoing, current evidence highlights the potential of α-vetivone and β-vetivone in several therapeutic areas.

Antioxidant Activity

Both α-vetivone and β-vetivone have been identified as contributors to the antioxidant properties of vetiver oil.[6][7] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for the purified stereoisomers are not widely reported, a study on vetiver essential oil, which contains both α- and β-vetivone, demonstrated significant antioxidant activity.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Vetiver oil, containing α- and β-vetivone, has been shown to possess anti-inflammatory properties.[6][8] Sesquiterpenes, the class of compounds to which vetivones belong, are known to modulate inflammatory pathways. One key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation. Nootkatone, a related sesquiterpenoid, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[9][10][11]

Insect Repellent Activity

Vetiver oil and its constituents, including α- and β-vetivone, have long been recognized for their insect repellent properties, particularly against mosquitoes like Aedes aegypti.[12][13] While quantitative data directly comparing the repellency of the individual stereoisomers is limited, studies on vetiver oil have demonstrated significant repellent and irritant effects.[12][13]

Quantitative Data Summary

A direct comparison of the biological activities of purified α-vetivone and β-vetivone through standardized assays is an area requiring further research. The following table summarizes the available quantitative data for vetiver essential oil, which contains these stereoisomers.

Compound/ExtractAssayTarget/OrganismResult (IC50/EC50/Repellency)Reference
Vetiver Essential OilDPPH Radical Scavenging-Not specified for isolated compounds[7]
Vetiver Essential OilABTS Radical Scavenging-Not specified for isolated compounds
Vetiver Essential OilNitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesDose-dependent reduction[6]
Vetivone (mixture)Spatial RepellencyAedes aegyptiNo significant repellency at 1-5%[12]
NootkatoneAnti-inflammatoryCarrageenan-induced paw edema in miceSignificant reduction at 10, 100, 300 mg/kg[9][10][11]

Experimental Protocols

Isolation of α- and β-Vetivone

A detailed protocol for the preparative separation of α- and β-vetivone from vetiver essential oil using High-Performance Liquid Chromatography (HPLC) is outlined below.

Workflow for Vetivone Isomer Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis raw_oil Vetiver Essential Oil dilution Dilution in Mobile Phase raw_oil->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_system HPLC System with Chiral Column filtration->hplc_system gradient Isocratic or Gradient Elution hplc_system->gradient detection UV Detection (e.g., 245 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC, GC-MS) fractionation->analysis alpha_vetivone α-Vetivone analysis->alpha_vetivone beta_vetivone β-Vetivone analysis->beta_vetivone

Caption: Workflow for the isolation of α- and β-vetivone from vetiver essential oil using HPLC.

Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of vetiver essential oil in the mobile phase to be used for HPLC.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column is recommended for the separation of stereoisomers. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve the best resolution.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where vetivone shows absorbance (e.g., 245 nm).

    • Injection Volume: 10-20 µL.

  • Fraction Collection:

    • Collect the fractions corresponding to the peaks of α-vetivone and β-vetivone as they elute from the column.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the isolated stereoisomers.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Workflow for DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Prepare Sample Dilutions mixing Mix Sample/Standard with DPPH Solution sample_prep->mixing dpph_prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) dpph_prep->mixing incubation Incubate in the Dark (e.g., 30 min) mixing->incubation absorbance Measure Absorbance (517 nm) calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 Value calculation->ic50 G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay seed_cells Seed RAW 264.7 Cells in a 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_compounds Add Test Compounds incubate_cells->add_compounds add_lps Add LPS (to induce NO production) add_compounds->add_lps incubate_treatment Incubate for 24h add_lps->incubate_treatment collect_supernatant Collect Cell Supernatant incubate_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance (540 nm) add_griess->measure_absorbance calculate_no Calculate NO Concentration measure_absorbance->calculate_no determine_ic50 Determine IC50 Value calculate_no->determine_ic50 G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->pro_inflammatory IkB IκB IKK->IkB inhibits NFkB_p p-NF-κB (active) IKK->NFkB_p activates NFkB NF-κB IkB->NFkB inhibits NFkB_p->pro_inflammatory vetivone Vetivone Stereoisomers vetivone->MAPKK inhibits vetivone->IKK inhibits

References

An In-depth Technical Guide to the Discovery and Historical Context of Alpha-Vetivone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-vetivone is a bicyclic sesquiterpenoid ketone that, along with its isomer beta-vetivone, is a principal constituent of vetiver oil.[1][2] This essential oil, extracted from the roots of the vetiver grass (Chrysopogon zizanioides), has been a cornerstone of the fragrance industry for centuries, prized for its deep, earthy, and woody aroma.[1][2] Beyond its olfactory significance, vetiver oil and its components have a long history of use in traditional medicine.[2] Modern scientific inquiry has begun to validate these traditional uses, identifying this compound as a significant contributor to the oil's biological activities, including antioxidant, anti-inflammatory, and insect-repellent properties.[1][3][4]

This technical guide provides a comprehensive overview of the discovery and historical context of this compound research. It details the initial isolation and challenging structural elucidation, presents key physicochemical and spectroscopic data, outlines seminal experimental protocols, and explores the current understanding of its biological activities and potential therapeutic applications.

Discovery and Historical Context

The story of this compound is intrinsically linked to the chemical analysis of vetiver oil, which began in the early 20th century. For decades, chemists worked to isolate and identify the molecules responsible for its characteristic and complex scent.

Early Isolation and Proposed Structure

In the late 1930s, Swiss chemists A. S. Pfau and Placidus Andreas Plattner made significant strides in isolating the ketonic components of vetiver oil.[5] Through a process involving the use of Girard's T reagent, a chemical that specifically reacts with ketones, they were able to separate a mixture of vetivones from the other components of the oil.[6] Based on extensive degradative studies, a common method of structural elucidation at the time, Pfau and Plattner proposed a bicyclo[5.3.0]decane (fused 7- and 5-membered ring) structure for the vetivone backbone in their 1939 publication in Helvetica Chimica Acta.[5]

The Structural Reassessment by J. A. Marshall

For nearly three decades, the fused-ring structure proposed by Pfau and Plattner was the accepted model for the vetivones. However, in 1967, the American chemist James A. Marshall and his colleagues embarked on the total synthesis of a degradation product of beta-vetivone. To their surprise, the infrared spectrum of their synthetic compound did not match that of the authentic material derived from natural vetiver oil.[3] This critical discrepancy led Marshall to question the long-standing structural assignment.

Through meticulous analysis and further synthetic work, Marshall proposed a revolutionary new structure for the vetivones: a spiro[4.5]decane skeleton. This spirocyclic structure, where the two rings share a single common carbon atom, was a significant departure from the previously assumed fused-ring system. Marshall's reassignment, published in the Journal of the American Chemical Society, was a landmark moment in natural product chemistry, highlighting the importance of total synthesis in the definitive confirmation of chemical structures.

Confirmation through Total Synthesis

The final proof of the spirocyclic structure of the vetivones came with their successful total synthesis. J. A. Marshall and his group were instrumental in this effort. Later, a notable and elegant synthesis of beta-vetivone was developed by Gilbert Stork, R. L. Danheiser, and Bruce Ganem, further cementing the correctness of the spiro[4.5]decane framework.[3][7] These synthetic achievements not only confirmed the structure of the vetivones but also provided pathways for the production of these and related molecules for further study.

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data for this compound, compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O[8][9]
Molecular Weight 218.34 g/mol [8][9]
Appearance Crystalline solid
Melting Point 51.5 °C
Boiling Point 331-333 °C (estimated)
Optical Rotation +248° (in chloroform)
CAS Number 15764-04-2[8][9]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Features and Peaks
¹H NMR Chemical shifts are influenced by the α,β-unsaturated ketone system and the surrounding alkyl groups. Protons on the double bond and adjacent to the carbonyl group are typically found downfield.
¹³C NMR The spectrum shows 15 distinct carbon signals. The carbonyl carbon (C=O) appears significantly downfield (around 200 ppm), while the carbons of the C=C double bond are in the 120-170 ppm range. The sp³ hybridized carbons of the rings and substituents appear upfield.
Infrared (IR) Spectroscopy A strong absorption band characteristic of an α,β-unsaturated ketone is observed around 1665-1680 cm⁻¹. C-H stretching vibrations for sp² and sp³ hybridized carbons are also present.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z 218. The fragmentation pattern is complex, often involving cleavage alpha to the carbonyl group and retro-Diels-Alder reactions, leading to characteristic fragment ions.

Note: Specific peak values and detailed spectra can be accessed through chemical databases such as PubChem (CID 442405).[8]

Key Experimental Protocols

While the full, detailed experimental procedures require access to the original publications, this section outlines the general methodologies for the key historical experiments in this compound research.

Isolation of this compound from Vetiver Oil

This protocol is a generalized representation of the methods used by early researchers like Pfau and Plattner.

  • Steam Distillation of Vetiver Roots:

    • The roots of Chrysopogon zizanioides are harvested, cleaned, and dried.

    • The dried roots are subjected to steam distillation. High-pressure steam is passed through the root material, causing the volatile essential oils to vaporize.

    • The steam and oil vapor mixture is then cooled in a condenser, yielding a mixture of vetiver oil and water (hydrosol).

    • The less dense vetiver oil is separated from the aqueous layer.

  • Separation of Ketones using Girard's T Reagent:

    • The crude vetiver oil is dissolved in a suitable solvent (e.g., ethanol) containing acetic acid.

    • Girard's T reagent, (carboxymethyl)trimethylammonium chloride hydrazide, is added to the solution. This reagent selectively reacts with the carbonyl group of ketones and aldehydes to form water-soluble hydrazones.

    • The reaction mixture is heated under reflux for a specified time to ensure complete reaction.

    • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ether) to remove the non-ketonic components (alcohols, hydrocarbons, etc.).

    • The aqueous layer, containing the water-soluble vetivone-Girard's T adduct, is then acidified (e.g., with hydrochloric acid) and heated to hydrolyze the hydrazone, regenerating the ketones.

    • The liberated vetivones are then extracted from the aqueous solution with an organic solvent.

    • The resulting mixture of vetivones can be further purified by techniques such as fractional distillation or chromatography to isolate this compound.

General Principles of the Stork-Danheiser-Ganem Synthesis of Beta-Vetivone

The total synthesis of beta-vetivone by Stork, Danheiser, and Ganem is a classic example of elegant synthetic strategy. While the full multi-step synthesis is complex, its core principle involves the construction of the spiro[4.5]decane ring system. A key step often involves a spiroannelation reaction, where a pre-formed five-membered ring is used to construct the six-membered ring onto it at a specific carbon atom, creating the characteristic spirocyclic junction. This approach provided a high degree of control over the stereochemistry of the final molecule, which was crucial for confirming the structure of the natural product.

Biological Activities and Potential Signaling Pathways

This compound has been identified as a key contributor to the multifaceted biological activities of vetiver oil. While research into its specific mechanisms of action is ongoing, several key properties have been established.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging activity.[3][10] The proposed mechanism involves the ability of the molecule to donate a hydrogen atom to stabilize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. This antioxidant property is believed to contribute to the overall protective effects of vetiver oil and suggests potential applications for this compound in preventing or mitigating conditions associated with oxidative stress.

Anti-inflammatory Effects

Vetiver oil and its constituents, including this compound, exhibit anti-inflammatory properties.[4] Research suggests that the anti-inflammatory action may be mediated through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[11] Additionally, it may involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[11] By suppressing these inflammatory pathways, this compound could have therapeutic potential in the management of inflammatory conditions.

Insect Repellent Properties

Vetiver oil is a well-known insect repellent, and this compound is one of the active components responsible for this effect.[3] It is thought to act as a spatial repellent, deterring insects like mosquitoes from landing and biting. The exact mechanism of action is not fully elucidated but likely involves interaction with the insect's olfactory receptors. The low volatility of this compound contributes to its long-lasting repellent effect.[3]

Table 3: Summary of Biological Activities of this compound
Biological ActivityObserved EffectPotential MechanismReference(s)
Antioxidant Free radical scavengingHydrogen atom donation to stabilize free radicals[3][10]
Anti-inflammatory Reduction of pro-inflammatory cytokines (e.g., TNF-α) and enzymes (e.g., COX-2)Modulation of inflammatory signaling pathways[4][11]
Insect Repellent Deterrence of insects, particularly mosquitoesInteraction with insect olfactory receptors; low volatility provides long-lasting effect[3]
Antimicrobial Inhibition of growth of certain bacteria and fungi(As part of vetiver oil)[1]
Calming/Sedative (As part of vetiver oil, known as the "oil of tranquility")(Likely involves interaction with the central nervous system via the olfactory system)[2][8]

Visualizations of Key Processes and Concepts

Diagram 1: Historical Timeline of this compound Research

This compound Research Timeline cluster_0 Early Research & Isolation cluster_1 Structural Re-evaluation cluster_2 Confirmation & Modern Research Traditional Use Traditional Use Isolation Isolation of Vetivones Traditional Use->Isolation ~1930s Proposed Structure Proposed Structure (Fused Rings) Isolation->Proposed Structure 1939 (Pfau & Plattner) Synthesis Attempt Synthesis of Degradation Product Proposed Structure->Synthesis Attempt 1967 (Marshall) Mismatch Mismatch of Spectra Synthesis Attempt->Mismatch Spectral Comparison New Structure New Structure Proposed (Spirocyclic) Mismatch->New Structure Hypothesis Total Synthesis Confirmation by Total Synthesis New Structure->Total Synthesis ~1970s (Marshall, Stork) Biological Studies Investigation of Biological Activities Total Synthesis->Biological Studies Modern Era

Caption: A timeline of key events in this compound research.

Diagram 2: Generalized Workflow for this compound Isolation

This compound Isolation Workflow VetiverRoots Vetiver Roots (C. zizanioides) SteamDistillation Steam Distillation VetiverRoots->SteamDistillation CrudeOil Crude Vetiver Oil SteamDistillation->CrudeOil GirardReaction Reaction with Girard's T Reagent CrudeOil->GirardReaction Extraction Liquid-Liquid Extraction GirardReaction->Extraction AqueousPhase Aqueous Phase (Vetivone-Girard Adducts) Extraction->AqueousPhase Soluble OrganicPhase Organic Phase (Non-ketonic components) Extraction->OrganicPhase Insoluble Hydrolysis Acid Hydrolysis AqueousPhase->Hydrolysis VetivoneMix Vetivone Mixture Hydrolysis->VetivoneMix Purification Purification (e.g., Chromatography) VetivoneMix->Purification AlphaVetivone Pure this compound Purification->AlphaVetivone

Caption: A generalized workflow for isolating this compound.

Diagram 3: Potential Anti-inflammatory Signaling

Anti-inflammatory Signaling AlphaVetivone This compound SignalingPathways Pro-inflammatory Signaling Pathways AlphaVetivone->SignalingPathways Inhibition InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Immune Cell InflammatoryStimulus->Cell Cell->SignalingPathways COX2 COX-2 Expression SignalingPathways->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, Interleukins) SignalingPathways->ProInflammatoryCytokines Inflammation Inflammatory Response COX2->Inflammation ProInflammatoryCytokines->Inflammation

Caption: A potential mechanism for this compound's anti-inflammatory action.

Conclusion and Future Directions

The journey of this compound from an anonymous component of a fragrant oil to a well-characterized molecule with defined biological activities is a testament to the evolution of natural product chemistry. The initial misidentification and subsequent correction of its structure underscore the critical role of chemical synthesis in validating proposed molecular architectures.

Current research has established this compound as a promising natural compound with antioxidant, anti-inflammatory, and insect-repellent properties. However, for its potential to be fully realized in drug development and other therapeutic applications, further research is required. Key areas for future investigation include:

  • Elucidation of Specific Molecular Targets: Identifying the specific enzymes, receptors, or signaling proteins that this compound interacts with to exert its biological effects.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to determine which structural features are essential for its activities, potentially leading to the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical trials are necessary to evaluate the therapeutic efficacy, optimal dosage, and long-term safety of this compound in animal models and humans.

  • Synergistic Effects: Investigating how this compound interacts with other components of vetiver oil to produce the overall biological effect of the essential oil.

As a readily available natural product with a rich history and a growing body of scientific evidence supporting its bioactivity, this compound represents a valuable lead compound for the development of new pharmaceuticals and scientifically-backed consumer products.

References

Methodological & Application

Total Synthesis of α-Vetivone: A Detailed Overview of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of the total synthesis of α-vetivone, a significant sesquiterpenoid found in vetiver oil and a valuable fragrance component. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a detailed examination of synthetic strategies, experimental protocols, and quantitative data from notable total syntheses.

Introduction

α-Vetivone, also known as isonootkatone, is a member of the eremophilane family of sesquiterpenes, characterized by a bicyclo[4.4.0]decane (decalin) ring system. Its intriguing structure and important olfactory properties have made it a compelling target for synthetic chemists. The first total synthesis of racemic α-vetivone was accomplished by J. A. Marshall, H. Faubl, and T. M. Warne in 1967.[1] A cornerstone of many synthetic approaches to α-vetivone and other eremophilane sesquiterpenes is the Robinson annulation, a powerful ring-forming reaction that constructs the core bicyclic framework.

Key Synthetic Strategies

The total synthesis of α-vetivone typically involves the construction of a substituted cyclohexanone precursor followed by a Robinson annulation to form the fused six-membered ring system. Stereochemical control during the synthesis is crucial to obtain the desired isomer.

The Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. In the context of α-vetivone synthesis, a substituted cyclohexanone derivative undergoes a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone or a related enone. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to yield the characteristic cyclohexenone ring of the decalin system.

A generalized workflow for the Robinson annulation in the synthesis of the eremophilane core is depicted below.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start Cyclohexanone Derivative enolate Enolate Formation start->enolate Base michael_adduct 1,5-Diketone (Michael Adduct) enolate->michael_adduct michael_acceptor α,β-Unsaturated Ketone michael_acceptor->michael_adduct aldol_enolate Enolate Formation michael_adduct->aldol_enolate Base cyclization Intramolecular Cyclization aldol_enolate->cyclization beta_hydroxy_ketone β-Hydroxy Ketone cyclization->beta_hydroxy_ketone condensation Dehydration beta_hydroxy_ketone->condensation - H₂O product α,β-Unsaturated Ketone (Eremophilane Core) condensation->product

Caption: Generalized workflow of the Robinson Annulation.

Experimental Protocols

While the seminal 1967 communication by Marshall and colleagues outlined the first successful route, detailed experimental procedures are often found in subsequent full papers or more recent syntheses of related compounds. The following protocols are representative of the key transformations in the synthesis of α-vetivone.

Protocol 1: Stereoselective Robinson Annulation

This protocol describes a key step in the synthesis of the eremophilane skeleton, the Robinson annulation of a substituted cyclohexanone with an enone.

Reactants:

  • 2-Methyl-4-isopropylidenecyclohexanone

  • trans-3-Penten-2-one

  • Sodium methoxide

  • Methanol (solvent)

Procedure:

  • A solution of 2-methyl-4-isopropylidenecyclohexanone in dry methanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of sodium methoxide in methanol is added dropwise to the cooled solution of the cyclohexanone derivative.

  • After stirring for a short period to ensure complete enolate formation, a solution of trans-3-penten-2-one in methanol is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to allow for the Michael addition to proceed.

  • The mixture is then heated to reflux for several hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford α-vetivone.

Quantitative Data

The efficiency of a total synthesis is critically evaluated by the yields of individual steps and the overall yield. The following table summarizes representative yields for key transformations in the synthesis of α-vetivone and related eremophilane sesquiterpenes. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepStarting Material(s)ProductReagents and ConditionsYield (%)
Robinson Annulation 2-Methyl-4-isopropylidenecyclohexanone and trans-3-Penten-2-one(±)-α-Vetivone1. NaOMe, MeOH, 0 °C to rt; 2. Reflux~65-75
Precursor Synthesis: Alkylation Substituted CyclohexanoneAlkylated CyclohexanoneLDA, THF, -78 °C; Alkyl halide>80
Precursor Synthesis: Isopropylidenation 4-Acetyl-2-methylcyclohexanone2-Methyl-4-isopropylidenecyclohexanonePh₃P=C(CH₃)₂, THF~85-95

Logical Relationships in Stereoselective Synthesis

The stereochemical outcome of the Robinson annulation is a critical aspect of the total synthesis of α-vetivone. The relative stereochemistry of the newly formed chiral centers is influenced by the stereochemistry of the starting materials and the reaction conditions. The diagram below illustrates the logical relationship between the stereochemistry of the cyclohexanone precursor and the resulting decalin system.

Stereoselectivity start Chiral Cyclohexanone Precursor enolate Enolate Geometry (Kinetic vs. Thermodynamic) start->enolate Base/Solvent michael Diastereoselective Michael Addition enolate->michael Approach of Electrophile cyclization Intramolecular Aldol Condensation michael->cyclization Chair-like Transition State product Stereodefined α-Vetivone Precursor cyclization->product

Caption: Factors influencing stereoselectivity.

Conclusion

The total synthesis of α-vetivone provides a classic example of the application of powerful synthetic methodologies to construct complex natural products. The Robinson annulation remains a central and efficient strategy for assembling the core eremophilane skeleton. Continued research in asymmetric synthesis and the development of novel synthetic routes will undoubtedly lead to even more elegant and efficient approaches to this important sesquiterpenoid and its analogues, with potential applications in fragrance chemistry and beyond.

References

Application Notes and Protocols for α-Vetivone Extraction from Vetiver Oil via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant, is a complex essential oil with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] One of its key bioactive constituents is α-vetivone, a sesquiterpenoid ketone recognized for its characteristic woody and earthy aroma, as well as its potential pharmacological properties.[3] Steam distillation is a widely employed method for the extraction of vetiver oil, offering a balance of efficiency and preservation of thermolabile compounds.[1][4]

These application notes provide a detailed protocol for the laboratory-scale extraction of α-vetivone from vetiver oil using the steam distillation method. The document outlines the necessary materials and equipment, a step-by-step experimental procedure, and methods for the quantification of α-vetivone.

Overview of the Steam Distillation Process

Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like essential oils, from non-volatile materials. The process involves bubbling steam through the plant material, in this case, vetiver roots. The steam vaporizes the volatile compounds, and the resulting mixture of steam and volatile compounds is then condensed back into a liquid. Due to the immiscibility of essential oils with water, the oil can be easily separated.

The overall workflow for the extraction and analysis of α-vetivone from vetiver roots is depicted in the following diagram:

experimental_workflow cluster_prep Vetiver Root Preparation cluster_distillation Steam Distillation cluster_analysis Analysis of α-Vetivone Harvest Harvest Vetiver Roots Clean Clean and Wash Roots Harvest->Clean Remove soil and debris Cut Cut Roots into Smaller Pieces Clean->Cut Increase surface area Soak Soak Roots in Water Cut->Soak Hydrate root material Distill Perform Steam Distillation Soak->Distill Load into distillation apparatus Condense Condense Steam and Oil Vapor Distill->Condense Cool vapor to liquid Separate Separate Vetiver Oil from Hydrosol Condense->Separate Collect immiscible oil Dry Dry Vetiver Oil Separate->Dry Remove residual water GCMS GC-MS Analysis Dry->GCMS Inject sample for analysis Quantify Quantify α-Vetivone GCMS->Quantify Integrate peak areas

Figure 1: Experimental workflow for α-vetivone extraction and analysis.

Quantitative Data Summary

The yield of vetiver oil and the concentration of α-vetivone are influenced by several factors, including the geographical origin of the vetiver roots, cultivation conditions, and the parameters of the distillation process. The following table summarizes typical quantitative data obtained from steam distillation of vetiver oil.

ParameterValue RangeNotes
Vetiver Oil Yield 0.3% - 1.2% (w/w)Based on the weight of the raw vetiver roots.[1][3]
α-Vetivone Content 2% - 6%In South Indian vetiver oil. The content can vary based on the geographical source.[3]
Distillation Time 6 - 72 hoursShorter times with lower pressure can yield higher quality oil, while longer times are used for complete extraction.[1][3]
Steam Pressure Low (e.g., 2 atm) to HighLow pressure is often preferred for preserving the quality of the oil.[4] High-pressure distillation is faster and used for commercial production, but may result in a lower quality oil with a darker color.[5]

Experimental Protocols

Materials and Equipment
  • Vetiver Roots: Fresh or dried roots of Chrysopogon zizanioides.

  • Water: Distilled or deionized.

  • Anhydrous Sodium Sulfate: For drying the extracted oil.

  • Steam Distillation Apparatus: Clevenger-type apparatus or a similar setup. This includes:

    • Heating mantle

    • Boiling flask

    • Distillation flask (still)

    • Condenser

    • Collection vessel (e.g., Florentine flask or separatory funnel)

  • Grinder or Knife: For cutting the vetiver roots.

  • Beakers and Graduated Cylinders

  • Separatory Funnel

  • Glass Vials: For storing the extracted oil.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system: For analysis of α-vetivone.

Preparation of Vetiver Roots
  • Cleaning: Thoroughly wash the vetiver roots to remove any soil and debris.

  • Cutting: Cut the cleaned roots into smaller pieces (approximately 1-2 cm) to increase the surface area for more efficient oil extraction.

  • Soaking: It is recommended to soak the root mass in water prior to distillation.[1] This helps to hydrate the plant material and facilitate the release of essential oils. The soaking time can vary, but a period of 12-24 hours is common.

Steam Distillation Procedure
  • Apparatus Setup: Assemble the steam distillation apparatus as shown in Figure 2. Ensure all glass joints are properly sealed.

  • Loading the Still: Place the prepared vetiver roots into the distillation flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.

  • Initiating Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the vetiver roots, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of a layer of vetiver oil and a layer of hydrosol (water), in the collection vessel. The vetiver oil is less dense than water and will typically form the upper layer.

  • Duration: Continue the distillation for the desired period. A longer distillation time will generally result in a higher yield of oil, but may also lead to the degradation of some compounds. Distillation times can range from 6 to over 70 hours.[1][3]

  • Separation: After the distillation is complete, carefully separate the vetiver oil from the hydrosol using a separatory funnel.

  • Drying: Dry the collected vetiver oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.

  • Storage: Store the dried vetiver oil in a sealed glass vial in a cool, dark place.

steam_distillation_setup cluster_apparatus Steam Distillation Apparatus BoilingFlask Boiling Flask (with water) DistillationFlask Distillation Flask (with vetiver roots) BoilingFlask->DistillationFlask Steam HeatingMantle Heating Mantle Condenser Condenser DistillationFlask->Condenser Steam + Oil Vapor CollectionVessel Collection Vessel (e.g., Separatory Funnel) Condenser->CollectionVessel Condensed Liquid (Oil + Water) WaterOut Cooling Water Out Condenser->WaterOut WaterIn Cooling Water In WaterIn->Condenser

Figure 2: Schematic of a laboratory-scale steam distillation apparatus.
Quantification of α-Vetivone by GC-MS

The quantitative analysis of α-vetivone in the extracted vetiver oil can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the vetiver oil in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the different components of the oil based on their boiling points and polarity, and the mass spectrometer will identify them based on their mass-to-charge ratio.

  • Identification of α-Vetivone: Identify the α-vetivone peak in the chromatogram by comparing its retention time and mass spectrum with that of a known α-vetivone standard.

  • Quantification: The concentration of α-vetivone can be determined by creating a calibration curve with known concentrations of an α-vetivone standard and integrating the peak area of the α-vetivone in the sample chromatogram.[1]

Conclusion

The steam distillation method is a robust and effective technique for the extraction of α-vetivone from vetiver oil. By carefully controlling the distillation parameters, such as time and steam pressure, researchers can optimize both the yield and the quality of the extracted oil. The protocols outlined in these application notes provide a comprehensive guide for the successful extraction and quantification of α-vetivone for research, development, and quality control purposes.

References

Application Notes and Protocols for Investigating the Efficacy of alpha-Vetivone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Vetivone, a sesquiterpenoid ketone, is a significant constituent of Vetiver essential oil, which has been traditionally recognized for its aromatic and medicinal properties. Recent scientific investigations have highlighted the potential of Vetiver oil and its components in oncology research. Studies have demonstrated that Vetiver oil exhibits cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer.[1][2][3] These effects are attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] This document provides a comprehensive experimental framework to specifically investigate the bioactivity and cellular mechanisms of this compound in a cell culture setting.

The following protocols are designed to assess the cytotoxic and apoptotic potential of this compound, analyze its impact on cell cycle progression, and explore its influence on key signaling pathways implicated in cancer cell proliferation and survival.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
Class Sesquiterpenoid
Appearance Oily liquid
Solubility Soluble in organic solvents such as DMSO and ethanol

Experimental Design and Workflow

The following workflow provides a systematic approach to characterizing the effects of this compound on cancer cells.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action prep_compound Prepare this compound Stock Solution prep_cells Cell Line Selection and Culture prep_compound->prep_cells mtt_assay Cell Viability Assay (MTT) prep_cells->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis western_blot Western Blot Analysis ic50->western_blot

Caption: A logical workflow for the cellular characterization of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare cancer cell lines and treat them with various concentrations of this compound.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture the selected cancer cell line in complete growth medium in T-75 flasks until they reach 80-90% confluency.

  • Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well, 24-well, or 6-well plates at the appropriate density for each assay.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.

  • Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells treated with this compound in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on Cancer Cells

Concentration (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)Cell Viability (%) ± SD (72h)
Vehicle Control (0.1% DMSO)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.7 ± 4.292.3 ± 5.0
590.5 ± 5.385.1 ± 4.878.6 ± 5.5
1075.3 ± 4.768.4 ± 5.655.2 ± 6.1
2552.1 ± 6.045.8 ± 5.933.7 ± 4.9
5030.7 ± 5.522.3 ± 4.315.4 ± 3.8
10012.4 ± 3.88.9 ± 2.95.1 ± 2.1
IC50 (µM) ~28 ~22 ~13

Note: The data presented are hypothetical and for illustrative purposes.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • After treatment with this compound at concentrations around the IC50 value for 24 or 48 hours, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation:

Table 2: Apoptotic Effects of this compound on Cancer Cells (48h)

TreatmentViable Cells (%) ± SDEarly Apoptotic Cells (%) ± SDLate Apoptotic Cells (%) ± SDNecrotic Cells (%) ± SD
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (IC50/2)70.3 ± 3.515.8 ± 2.210.4 ± 1.93.5 ± 1.1
This compound (IC50)45.1 ± 4.028.9 ± 3.122.5 ± 2.83.5 ± 1.3
This compound (IC50x2)20.7 ± 3.835.6 ± 4.538.9 ± 4.14.8 ± 1.5

Note: The data presented are hypothetical and for illustrative purposes.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if this compound induces cell cycle arrest at specific phases.

Materials:

  • Cells treated with this compound in 6-well plates

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at indicated concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution (24h)

TreatmentG0/G1 Phase (%) ± SDS Phase (%) ± SDG2/M Phase (%) ± SDSub-G1 Phase (%) ± SD
Vehicle Control55.4 ± 3.125.8 ± 2.518.8 ± 2.11.5 ± 0.4
This compound (IC50/2)50.1 ± 2.920.3 ± 2.229.6 ± 2.83.2 ± 0.8
This compound (IC50)42.6 ± 3.315.7 ± 1.941.7 ± 3.58.9 ± 1.5
This compound (IC50x2)35.8 ± 3.810.2 ± 1.554.0 ± 4.115.3 ± 2.1

Note: The data presented are hypothetical and for illustrative purposes, suggesting a G2/M arrest.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and cell proliferation, such as those in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation:

Table 4: Relative Protein Expression/Phosphorylation after this compound Treatment (48h)

Target ProteinVehicle ControlThis compound (IC50)Fold Change
p-Akt/Total Akt1.000.45↓ 2.2-fold
p-ERK/Total ERK1.000.60↓ 1.7-fold
Bcl-2/β-actin1.000.35↓ 2.9-fold
Bax/β-actin1.002.50↑ 2.5-fold
Cleaved Caspase-3/β-actin1.004.80↑ 4.8-fold
Cleaved PARP/β-actin1.005.20↑ 5.2-fold

Note: The data presented are hypothetical and for illustrative purposes.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

Based on the potential findings from the experimental protocols, a proposed signaling pathway for this compound is illustrated below. This model suggests that this compound may inhibit the PI3K/Akt and MAPK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K RAS RAS GF_Receptor->RAS alpha_Vetivone This compound alpha_Vetivone->PI3K RAF RAF alpha_Vetivone->RAF Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bad Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Bax Bax Bcl2->Bax Caspase Caspases Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

These application notes and protocols provide a robust framework for the in-depth investigation of this compound's potential as an anti-cancer agent. The systematic approach, from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms, will enable researchers to generate comprehensive and reproducible data. The findings from these studies will be crucial for evaluating the therapeutic potential of this compound and for guiding future drug development efforts.

References

Application Notes and Protocols for In-Vivo Administration of alpha-Vetivone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Vetivone, a major sesquiterpene constituent of vetiver oil, has garnered significant interest for its potential therapeutic applications.[1] In-vitro studies have demonstrated its promising antioxidant and anti-inflammatory properties.[2][3] This document provides detailed application notes and standardized protocols for the in-vivo administration of this compound in animal models to facilitate further pre-clinical research into its efficacy and mechanisms of action.

Physicochemical Properties and Formulation

This compound is a lipophilic compound, which can present challenges for in-vivo administration due to poor aqueous solubility. This may result in low oral bioavailability. To enhance its systemic exposure, appropriate formulation strategies are crucial.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂O
Molecular Weight 220.35 g/mol
Appearance Oily liquid
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO) and oils.
LogP (estimated) > 3.0

Formulation Protocol: Oil-based Formulation for Oral Gavage

This protocol describes the preparation of an oil-based formulation suitable for oral administration in rodents.

Materials:

  • This compound

  • Vehicle: Sesame oil, corn oil, or medium-chain triglycerides (MCT) oil

  • Glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of this compound.

  • Add the desired volume of the oil-based vehicle to the this compound.

  • Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved.

  • For difficult-to-dissolve preparations, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

In-Vivo Administration Protocols

The following protocols are provided as general guidelines and should be adapted based on the specific experimental design and approved by the Institutional Animal Care and Use Committee (IACUC).

Animal Models:

  • Species: Mice (e.g., BALB/c, C57BL/6) or Rats (e.g., Sprague-Dawley, Wistar)

  • Age and Weight: Typically 6-8 weeks old, with weights appropriate for the species and strain.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

Administration Routes:

  • Oral Gavage (PO): This is the most common and precise method for oral administration.

  • Intraperitoneal (IP) Injection: For systemic administration, bypassing first-pass metabolism.

Table 2: Recommended Dosage and Administration Parameters

ParameterRecommendation
Dosage Range 10 - 100 mg/kg (starting point, requires optimization)
Vehicle Oil-based for PO; Solubilizing agent (e.g., Tween 80, Cremophor EL) in saline for IP
Administration Volume 5 - 10 mL/kg for mice (PO); 1 - 5 mL/kg for rats (PO)
Needle Gauge (Gavage) 20-22 G for mice; 18-20 G for rats

Experimental Protocol: Evaluation of Anti-Inflammatory Activity

This protocol describes the use of a carrageenan-induced paw edema model to assess the anti-inflammatory effects of this compound.

Materials:

  • This compound formulation

  • Carrageenan solution (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

  • Pletysmometer or digital calipers

  • Animal restraining device

Procedure:

  • Divide animals into experimental groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control.

  • Administer the respective treatments (vehicle, this compound, or positive control) via the chosen route (e.g., oral gavage).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Experimental Protocol: Evaluation of Antioxidant Activity in Vivo

This protocol outlines the assessment of in-vivo antioxidant effects by measuring key oxidative stress markers in tissue homogenates.

Materials:

  • This compound formulation

  • Oxidative stress inducer (optional, e.g., lipopolysaccharide - LPS)

  • Reagents for measuring:

    • Malondialdehyde (MDA) levels (lipid peroxidation marker)

    • Superoxide dismutase (SOD) activity

    • Catalase (CAT) activity

    • Glutathione (GSH) levels

  • Tissue homogenizer

  • Spectrophotometer

Procedure:

  • Treat animals with this compound or vehicle for a predetermined period (e.g., 7-14 days).

  • (Optional) Induce oxidative stress with an agent like LPS.

  • At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., liver, brain).

  • Prepare tissue homogenates according to standard laboratory protocols.

  • Measure the levels of MDA, SOD, CAT, and GSH in the homogenates using commercially available kits or established spectrophotometric assays.

  • Compare the results between the this compound treated groups and the control group.

Experimental Protocol: Evaluation of Neuroprotective Effects

This protocol uses the scopolamine-induced amnesia model to investigate the potential neuroprotective effects of this compound.

Materials:

  • This compound formulation

  • Scopolamine hydrobromide (e.g., 1 mg/kg in saline)

  • Positive control: Donepezil or Piracetam

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Acclimate animals to the behavioral testing apparatus.

  • Treat animals with this compound, vehicle, or a positive control for a specified duration (e.g., 7 days).

  • Thirty minutes after the final treatment, administer scopolamine (or saline for the control group) via intraperitoneal injection.

  • Thirty minutes after scopolamine injection, conduct the behavioral tests to assess learning and memory.

  • Record and analyze behavioral parameters (e.g., escape latency in the Morris water maze, spontaneous alternation in the Y-maze).

Potential Signaling Pathway of this compound's Anti-Inflammatory Action

Based on the known anti-inflammatory properties of vetiver oil and the role of terpenoids in modulating inflammatory pathways, a likely mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.[3][4]

G cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release & Activation DNA DNA NFkB_active->DNA Translocation & Binding alphaVetivone This compound alphaVetivone->IKK Inhibits alphaVetivone->NFkB_active Inhibits Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS DNA->Cytokines G start Start formulation This compound Formulation start->formulation animal_model Animal Model Selection & Acclimatization formulation->animal_model grouping Animal Grouping (Control, Vehicle, Treatment) animal_model->grouping administration This compound Administration (PO/IP) grouping->administration induction Induction of Disease Model (e.g., Inflammation, Oxidative Stress) administration->induction assessment Behavioral/Physiological Assessment induction->assessment euthanasia Euthanasia & Tissue Collection assessment->euthanasia biochemical Biochemical Analysis (e.g., ELISA, Western Blot) euthanasia->biochemical histopathology Histopathological Examination euthanasia->histopathology data_analysis Data Analysis & Interpretation biochemical->data_analysis histopathology->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Quantification of Alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the accurate quantification of alpha-vetivone in essential oils and other matrices. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC), recognized for their precision and reliability in the analysis of complex volatile compounds.

Introduction

This compound is a sesquiterpenoid ketone and a significant contributor to the characteristic earthy and woody aroma of vetiver oil, an essential oil derived from the roots of the vetiver plant (Chrysopogon zizanioides).[1] The concentration of this compound, along with other key components like khusimol and beta-vetivone, is a critical determinant of the oil's quality and is often considered a chemical fingerprint.[1][2] Accurate quantification of this compound is therefore essential for quality control in the fragrance, aromatherapy, and pharmaceutical industries. These protocols are designed for researchers, scientists, and drug development professionals requiring precise and validated methods for its measurement.

Data Presentation: Quantitative Analysis of this compound in Vetiver Oil

The concentration of this compound in vetiver essential oil can vary significantly depending on the geographical origin of the plant. The following table summarizes the percentage of this compound found in vetiver oils from various locations, as determined by GC-MS analysis.

Geographical OriginPercentage of this compound (%)Reference
Comoros7.76[3]
South India2.5 - 6.3[1]
Haiti5.25[4]
Indonesia (Java)Not specified as a major component
RéunionHigh in β-vetivone, α-vetivone content not specified
Brazil, China, Madagascar, Mexico, SalvadorHigh in β-vetisprene, khusimol, Vetiselineol and α-vetivone[2]

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Objective: To determine the absolute concentration of this compound in a vetiver oil sample.

Materials and Reagents:

  • Vetiver essential oil sample

  • This compound analytical standard (≥98% purity)

  • Hexane or Dichloromethane (HPLC grade)

  • Internal standard (e.g., n-alkane solution, tetradecane)

  • Micropipettes

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • GC vials with inserts

  • GC-MS system with a suitable capillary column

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Internal Standard (IS) Stock Solution Preparation:

    • Prepare a stock solution of the internal standard (e.g., tetradecane) at a concentration of 1 mg/mL in hexane.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a fixed amount of the internal standard solution to achieve a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the vetiver essential oil sample and dissolve it in 10 mL of hexane in a volumetric flask.

    • Add the internal standard to the sample solution to achieve a final concentration of 10 µg/mL.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of each calibration standard and the sample solution into the GC-MS system.

    • GC Conditions:

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.[5]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][6]

      • Inlet Temperature: 250 °C.[5][6]

      • Injection Mode: Split (split ratio 50:1).[5]

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 1 min.[6]

        • Ramp to 260 °C at a rate of 6 °C/min.[6]

        • Hold at 260 °C for 10 min.[6]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Ion Source Temperature: 230 °C.[5]

      • Transfer Line Temperature: 280 °C.[5][6]

      • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity. Monitor characteristic ions for this compound (e.g., m/z 218, 203, 175) and the internal standard.

  • Data Analysis:

    • Identify the peaks of this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

    • Integrate the peak areas of this compound and the internal standard for each calibration standard and the sample.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the final concentration of this compound in the original vetiver oil sample (in mg/g).

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, high-throughput alternative for the quantification of less volatile or thermally labile compounds, and can also be applied to sesquiterpenes like this compound.

Objective: To determine the concentration of this compound in a vetiver oil sample using HPTLC with densitometric detection.

Materials and Reagents:

  • Vetiver essential oil sample

  • This compound analytical standard (≥98% purity)

  • Toluene, Ethyl acetate, Hexane (AR grade)

  • Methanol (HPLC grade)

  • HPTLC plates (silica gel 60 F254)

  • Micropipettes or automated TLC sampler

  • Developing chamber

  • TLC scanner (densitometer)

  • Anisaldehyde-sulfuric acid spray reagent

Procedure:

  • Standard Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards Preparation:

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from 100 ng/µL to 1000 ng/µL in methanol.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of vetiver oil and dissolve it in 10 mL of methanol.

  • Chromatographic Development:

    • Application: Apply 2 µL of each standard solution and the sample solution as bands of 6 mm width on the HPTLC plate using an automated sampler.

    • Mobile Phase: Prepare a mobile phase consisting of Toluene:Ethyl Acetate (9:1, v/v).

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

    • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

  • Derivatization and Densitometric Analysis:

    • Derivatization: Dip the dried plate in anisaldehyde-sulfuric acid reagent and heat at 110 °C for 5-10 minutes until colored bands are visible. This compound will appear as a distinct colored spot.

    • Scanning: Scan the plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 500 nm, to be determined by recording the in-situ spectrum of the derivatized this compound spot).

  • Data Analysis:

    • Identify the band corresponding to this compound in the sample by comparing its Rf value with that of the standard.

    • Integrate the peak areas of the this compound bands for the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the amount of this compound applied for each standard.

    • Determine the amount of this compound in the sample spot from the calibration curve.

    • Calculate the final concentration of this compound in the original vetiver oil sample (in mg/g).

Visualizations

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards IS_Stock Prepare Internal Standard Stock IS_Stock->Calibration_Standards Sample_Prep Prepare Vetiver Oil Sample IS_Stock->Sample_Prep GCMS_Injection Inject into GC-MS Calibration_Standards->GCMS_Injection Sample_Prep->GCMS_Injection Chromatographic_Separation Chromatographic Separation GCMS_Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Identification Peak Identification (Retention Time & Mass Spectra) Mass_Spectrometric_Detection->Peak_Identification Peak_Integration Peak Area Integration Peak_Identification->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for GC-MS Quantification of this compound.

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_detection Detection & Quantification Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards Spotting Apply Standards & Sample to HPTLC Plate Calibration_Standards->Spotting Sample_Prep Prepare Vetiver Oil Sample Sample_Prep->Spotting Development Develop Plate in Mobile Phase Spotting->Development Drying Dry the Plate Development->Drying Derivatization Derivatize with Reagent Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Calibration_Curve Construct Calibration Curve Scanning->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for HPTLC Quantification of this compound.

References

HPLC method development for alpha-Vetivone separation

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation and Quantification of alpha-Vetivone

Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, a key sesquiterpene found in vetiver oil. Vetiver oil is highly valued in the fragrance industry, and accurate analysis of its components is crucial for quality control.[1][2][3] This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent resolution of this compound from other related compounds, such as beta-Vetivone. The protocol is suitable for researchers, scientists, and professionals involved in natural product analysis, perfumery, and drug development.

1. Introduction

This compound (C₁₅H₂₂O) is a sesquiterpenoid ketone and a major constituent of vetiver essential oil, which is extracted from the roots of the vetiver grass (Chrysopogon zizanioides).[2] The oil is one of the most complex essential oils, containing several hundred sesquiterpene derivatives, and is a fundamental ingredient in the fragrance industry, prized for its characteristic woody and earthy aroma.[3][4] this compound, along with its isomer beta-Vetivone, contributes significantly to the oil's distinctive grapefruit-like top note.[3][4] Given the complexity of vetiver oil and the subtle structural differences between its components, a reliable and efficient analytical method is essential for quality control, standardization, and research into its biological activities, which include antioxidant properties.[1][5] This document presents a developed and optimized RP-HPLC method for the effective separation of this compound.

2. Experimental

2.1 Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Water (HPLC Grade or Milli-Q).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A common choice for separating non-polar compounds.[6]

  • Standards: this compound analytical standard (>95% purity).

  • Sample: Vetiver essential oil or other samples containing this compound.

2.2 Instrumentation A standard HPLC system equipped with:

  • Binary or Quaternary Gradient Pump

  • Autosampler/Manual Injector

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

2.3 Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (based on the conjugated ketone chromophore in the this compound structure).

2.4 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 70:30 (v/v) mixture of acetonitrile and water to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve 20 mg of vetiver oil in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

3. Results and Discussion

The developed reversed-phase HPLC method successfully separates this compound from other constituents typically found in vetiver oil. The choice of a C18 stationary phase provides effective retention for the relatively non-polar sesquiterpenoid structure of vetivone.[7] The gradient elution, starting from 60% acetonitrile, allows for the separation of more polar compounds at the beginning of the run, while the gradual increase to 95% acetonitrile ensures the elution of this compound and other hydrophobic compounds with good peak shape. A column temperature of 30°C was maintained for consistent retention times. The method's performance was evaluated based on several key chromatographic parameters, which are summarized in Table 1. The resolution between the critical pair, this compound and the closely eluting beta-Vetivone, was found to be greater than 1.5, indicating a baseline separation.

Data Presentation

Table 1: Chromatographic Performance Data

AnalyteRetention Time (t R) (min)Tailing Factor (T)Resolution (R s)Theoretical Plates (N)
beta-Vetivone15.81.1->5000
This compound 17.2 1.2 1.8 >5000

Detailed Protocol

Objective: To quantify the concentration of this compound in a sample using reversed-phase HPLC.

1. Preparation of Mobile Phase a. Prepare Mobile Phase A by filling a solvent reservoir with HPLC-grade water. b. Prepare Mobile Phase B by filling a separate solvent reservoir with HPLC-grade acetonitrile. c. Degas both mobile phases using an appropriate method (e.g., sonication or online degasser) to prevent bubble formation in the system.

2. Instrument Setup and Equilibration a. Install a C18 column (250 mm x 4.6 mm, 5 µm) into the HPLC system. b. Set the column oven temperature to 30°C. c. Set the detector wavelength to 245 nm. d. Purge the pump with both mobile phases to remove any air bubbles. e. Equilibrate the column by running the initial mobile phase composition (60% Acetonitrile, 40% Water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

3. Sample and Standard Preparation a. Standard Preparation: Prepare a calibration curve by diluting the 1 mg/mL stock solution of this compound to concentrations of 5, 10, 25, 50, and 100 µg/mL using a 70:30 (v/v) mixture of acetonitrile and water. b. Sample Preparation: Accurately weigh approximately 20 mg of the vetiver oil sample and dissolve it in 10 mL of methanol. c. Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

4. Chromatographic Run a. Create a sequence in the chromatography software. b. First, inject a blank (diluent) to ensure the system is clean. c. Inject the prepared standard solutions in increasing order of concentration. d. Inject the prepared sample solution(s). It is recommended to run a check standard periodically for long sequences. e. The gradient program is as follows:

  • Time (min) | % Water (A) | % Acetonitrile (B)
  • --- | --- | ---
  • 0.0 | 40 | 60
  • 5.0 | 40 | 60
  • 20.0 | 5 | 95
  • 25.0 | 5 | 95
  • 25.1 | 40 | 60
  • 30.0 | 40 | 60

5. Data Analysis a. Integrate the peak corresponding to this compound in each chromatogram. b. Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. c. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. d. Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.

Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis start Define Analytical Goal (Separate α-Vetivone) reagents Prepare Standards, Sample, and Mobile Phases start->reagents instrument Instrument Setup & Column Equilibration reagents->instrument scouting Perform Scouting Gradient Run (e.g., 5-100% Acetonitrile) instrument->scouting evaluate Evaluate Resolution & Peak Shape scouting->evaluate optimize Optimize Conditions (Gradient, Temperature, Flow Rate) evaluate->optimize Resolution < 1.5? validate Method Validation (Linearity, Precision, Accuracy) evaluate->validate Resolution > 1.5 optimize->scouting Re-evaluate analysis Analyze Samples & Quantify α-Vetivone validate->analysis end Final Method & Report analysis->end

Caption: Workflow for HPLC method development and validation for this compound analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Introduction

Vetiver oil, derived from the roots of the Chrysopogon zizanioides grass, is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries.[1] Its complex and persistent aroma is primarily attributed to its rich composition of sesquiterpenes and their derivatives. Among these, α-vetivone, along with β-vetivone and khusimol, are key constituents that define the oil's characteristic fragrance profile.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds.[4][5] This application note provides a detailed protocol for the GC-MS analysis of α-vetivone and related sesquiterpenes, presenting a comprehensive workflow from sample preparation to data analysis.

Experimental Workflow

The overall process for the GC-MS analysis of vetiver oil is a sequential workflow that ensures accurate and reproducible results. The process begins with the extraction of the essential oil from the raw plant material, followed by instrumental analysis and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Vetiver Roots Collection & Drying B Hydrodistillation / Solvent Extraction A->B C Sample Dilution (in solvent) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometry Detection (EI) E->F G Total Ion Chromatogram (TIC) Generation F->G H Compound Identification (Mass Spectral Library Search) G->H I Quantification (Peak Area Normalization) H->I J Final Report Generation I->J

Caption: General experimental workflow for GC-MS analysis of sesquiterpenes.

Detailed Experimental Protocols

1. Sample Preparation: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.[6]

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Wash and shade-dry the vetiver roots.

    • Grind approximately 150 g of the dried roots.[6]

    • Place the ground roots into a flask and subject them to hydrodistillation for several hours (e.g., 24 hours) using a Clevenger apparatus.[6]

    • Collect the extracted essential oil, which will separate from the aqueous layer.

    • Dry the collected oil using anhydrous sodium sulfate to remove any residual water.[6]

    • For GC-MS analysis, dilute the oil sample (e.g., 1:10) in a suitable solvent such as a 50:50 mixture of methanol/acetonitrile.[7] Store the prepared sample at 4°C until injection.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following parameters provide a robust starting point for the analysis of sesquiterpenes in vetiver oil. Parameters may be optimized based on the specific instrumentation used.

  • System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).[4][6][8]

  • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness).[4]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[4][9]

  • Injector:

    • Mode: Split injection.

    • Split Ratio: 1:10 to 1:25.[4][6]

    • Injector Temperature: 250°C - 300°C.[4][6]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: Hold at 50°C for 2 minutes.[4]

    • Ramp 1: Increase to 130°C at a rate of 10°C/min.[4]

    • Ramp 2: Increase to 240°C at a rate of 2-3°C/min.[8][9]

    • Final Hold: Hold at 240°C for 10 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).[8]

    • Ionization Energy: 70 eV.[6]

    • Ion Source Temperature: 210°C - 230°C.[4][6]

    • Transfer Line Temperature: 250°C - 300°C.[4][9]

    • Scan Mode: Full Scan.

    • Mass Range: 40–400 amu.[6]

    • Solvent Delay: ~3-5 minutes.

3. Data Analysis and Quantification

  • Compound Identification: The separated components are identified by comparing their acquired mass spectra with reference spectra in established databases such as NIST and Wiley.[6][8] The identification is further confirmed by comparing their calculated Linear Retention Indices (LRI) with those reported in the literature.[9]

  • Quantification: The relative concentration of each identified compound is calculated using the peak area normalization method.[1][10] The percentage of a compound is determined by dividing its individual peak area by the total area of all peaks in the chromatogram.

Quantitative Data Summary

The chemical composition of vetiver oil can vary depending on the geographical origin and extraction method.[6] The table below summarizes the relative percentages of α-vetivone and other major sesquiterpenes identified in different vetiver oil samples.

CompoundSesquiterpene ClassVetiver Source (Egypt)[2]Vetiver Source (Comoros)[2]Vetiver Source (Organic)[11]
KhusimolSesquiterpene Alcohol12.77%25.60%-
α-VetivoneSesquiterpene Ketone-7.76%1.43%
Bicyclo-vetivenolSesquiterpene Alcohol-11.47%-
α-MuuroleneSesquiterpene---
α-CedreneSesquiterpene---
Cyclo-isolongifoleneSesquiterpene--5.89%
Aromadendrene, dehydroSesquiterpene--4.29%
KhusimeneSesquiterpene--2.38%
α-AmorpheneSesquiterpene--2.09%

Note: '-' indicates the compound was not reported as a major component in the cited study.

The GC-MS protocol detailed in this application note provides a reliable and effective method for the qualitative and quantitative analysis of α-vetivone and its related sesquiterpenes in vetiver essential oil. This methodology is crucial for quality control in the perfume and cosmetic industries, for phytochemical research, and for the development of new pharmaceutical applications based on these bioactive compounds. The use of spectral libraries and retention indices ensures accurate compound identification, while peak area normalization offers a straightforward approach for quantification.

References

Application of alpha-Vetivone in Neuroinflammation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to alpha-Vetivone

This compound is a sesquiterpenoid ketone and a major bioactive constituent of Vetiver oil, an essential oil extracted from the roots of the Chrysopogon zizanioides (L.) Roberty plant.[1] Traditionally, Vetiver oil has been utilized for its anti-inflammatory, antioxidant, and sedative properties.[2][3] While direct research on the role of isolated this compound in neuroinflammation is limited, the known biological activities of Vetiver oil and structurally similar compounds provide a strong rationale for its investigation as a potential therapeutic agent in neurological disorders with an inflammatory component.

II. Application Notes

A. Rationale for Investigating this compound in Neuroinflammation

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This process is primarily mediated by activated microglia, the resident immune cells of the central nervous system, which release a plethora of pro-inflammatory and neurotoxic mediators.

The therapeutic potential of this compound in neuroinflammation is supported by the following:

  • Anti-inflammatory Properties of Vetiver Oil: Vetiver essential oil, which contains this compound as a significant component, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This suggests that its constituents, including this compound, possess anti-inflammatory capabilities. Extracts of Vetiveria zizanioides have also demonstrated anti-inflammatory effects in various experimental models.[4][5][6]

  • Neuroprotective Effects of Structurally Similar Compounds: Nootkatone, a structurally related sesquiterpenoid, has demonstrated neuroprotective effects in an LPS-induced mouse model of Alzheimer's disease.[7] Nootkatone treatment reversed neuronal degeneration, inhibited microglial activation, and suppressed the expression of key inflammatory mediators, including IL-1β, IL-6, TNF-α, NLRP3, and NF-κB p65.[7]

  • Antioxidant Activity: Both Vetiver oil and its components, including this compound, have been reported to possess strong antioxidant activities.[8][9] Oxidative stress is intimately linked with neuroinflammation, and the ability to scavenge reactive oxygen species (ROS) can contribute to neuroprotection.

Based on this evidence, it is hypothesized that This compound may attenuate neuroinflammation by modulating microglial activation and inhibiting key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

B. Proposed Mechanism of Action

The anticipated anti-neuroinflammatory mechanism of this compound is postulated to involve the inhibition of microglial activation. In response to inflammatory stimuli like LPS, microglia upregulate the production of pro-inflammatory cytokines and enzymes via signaling cascades. This compound is hypothesized to interfere with these pathways, leading to a reduction in the inflammatory response.

Hypothesized Signaling Pathway for this compound's Anti-Neuroinflammatory Effect

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK alphaVetivone This compound alphaVetivone->NFkB Inhibition alphaVetivone->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO MAPK->Cytokines MAPK->NO Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NO->Neuroinflammation

Caption: Hypothesized signaling pathway of this compound in LPS-stimulated microglia.

III. Data Presentation

As direct quantitative data for this compound in neuroinflammation models is not yet available, the following tables summarize the reported effects of Vetiver oil/extract and the structurally similar compound, Nootkatone.

Table 1: Summary of Anti-inflammatory Effects of Vetiver (Chrysopogon zizanioides) Oil and Extracts

Experimental ModelTreatmentKey FindingsReference
LPS-stimulated RAW 264.7 macrophagesVetiver essential oilInhibition of nitric oxide (NO) production.[1]
Carrageenan-induced paw edema in ratsMethanolic root extractSignificant inhibition of paw edema.[5]
Cotton pellet-induced granuloma in ratsMethanolic root extractReduction in granuloma formation.[5]
Protein denaturation assayEthanolic root extractDose-dependent anti-inflammatory properties.[6]

Table 2: Effects of Nootkatone on LPS-Induced Neuroinflammation in a Mouse Model of Alzheimer's Disease

ParameterTreatment GroupResultReference
Microglial Activation (Hippocampus)Nootkatone (10 mg/kg)Reversed LPS-induced activation.[7]
IL-1β Expression (Hippocampus)Nootkatone (10 mg/kg)Decreased high expression.[7]
IL-6 Expression (Hippocampus)Nootkatone (10 mg/kg)Decreased high expression.[7]
TNF-α Expression (Hippocampus)Nootkatone (10 mg/kg)Decreased high expression.[7]
NLRP3 Expression (Hippocampus)Nootkatone (10 mg/kg)Decreased high expression.[7]
NF-κB p65 Expression (Hippocampus)Nootkatone (10 mg/kg)Decreased high expression.[7]

IV. Experimental Protocols

The following is a generalized protocol for investigating the anti-neuroinflammatory effects of this compound in an in vitro model using the BV-2 murine microglial cell line.

Experimental Workflow for Investigating this compound in BV-2 Microglia

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_culture BV-2 Cell Culture pretreatment Pre-treatment with This compound cell_culture->pretreatment alpha_vetivone_prep This compound Preparation alpha_vetivone_prep->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay Nitric Oxide (Griess) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay western_blot Western Blot (NF-κB, MAPK) lps_stimulation->western_blot

Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound.

A. Materials and Reagents
  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Protein extraction reagents and buffers

  • Primary and secondary antibodies for Western blotting (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

B. Cell Culture
  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

C. Cell Viability Assay (MTT)
  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

D. Measurement of Nitric Oxide (NO) Production
  • Seed BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO₂⁻ concentration.

E. Quantification of Pro-inflammatory Cytokines (ELISA)
  • Seed BV-2 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

F. Western Blot Analysis of NF-κB and MAPK Pathways
  • Seed BV-2 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK. Use β-actin as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

V. Conclusion

While direct evidence is currently lacking, the existing literature on Vetiver oil and structurally similar molecules strongly suggests that this compound is a promising candidate for investigation in the context of neuroinflammation. The provided protocols offer a comprehensive framework for researchers to explore the anti-neuroinflammatory potential of this compound, elucidate its mechanism of action, and evaluate its therapeutic promise for a range of neurological disorders. Further in vivo studies using animal models of neuroinflammation would be a crucial next step to validate the in vitro findings.

References

Investigating α-Vetivone: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of α-Vetivone, a sesquiterpene found in vetiver oil, as a potential therapeutic agent. This document outlines its promising anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, supported by preclinical data. Detailed protocols for key in vitro experiments are provided to facilitate further investigation into its mechanisms of action and therapeutic efficacy.

Application Notes

α-Vetivone is a major constituent of vetiver oil, extracted from the roots of the Chrysopogon zizanioides grass.[1] Traditionally, vetiver oil has been used in perfumery and aromatherapy for its calming and grounding scent. Scientific research has begun to uncover the pharmacological potential of its individual components, with α-Vetivone emerging as a compound of interest for its diverse biological activities. While much of the existing research has been conducted on vetiver essential oil as a whole, the contribution of α-Vetivone to its therapeutic effects is an active area of investigation.

Anti-inflammatory Activity

Preclinical studies suggest that vetiver oil, containing α-Vetivone, exhibits significant anti-inflammatory properties. This is primarily attributed to its ability to modulate key inflammatory pathways. Vetiver essential oil has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3][4] The underlying mechanism is believed to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][5][6] Vetiver oil has also been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory cascade.[2]

Antioxidant Activity

α-Vetivone is recognized as one of the components contributing to the antioxidant properties of vetiver oil.[1] Vetiver oil has demonstrated strong free radical scavenging activity in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[7] This antioxidant capacity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anticancer Potential

Emerging evidence suggests that vetiver oil and its components may possess anticancer properties. Studies on various cancer cell lines have indicated that vetiver oil can induce cytotoxicity and apoptosis.[8][9] While specific data on pure α-Vetivone is limited, the observed effects of the essential oil warrant further investigation into the anticancer potential of its individual constituents. The proposed mechanisms may involve the induction of programmed cell death and the inhibition of cancer cell proliferation.

Neuroprotective Effects

The potential neuroprotective properties of α-Vetivone are an area of growing interest. Oxidative stress and inflammation are key contributors to neurodegenerative diseases. By virtue of its antioxidant and anti-inflammatory activities, α-Vetivone may offer a protective effect on neuronal cells.[10][11] Further research is needed to elucidate the specific mechanisms and efficacy of α-Vetivone in neuroprotection.

Quantitative Data Summary

The following tables summarize the available quantitative data for vetiver oil and its extracts. It is important to note that data for pure α-Vetivone is limited, and these values, derived from the complex mixture of vetiver oil, should be used as a guide for initiating dose-response studies with the purified compound.

Table 1: Anti-inflammatory and Cytotoxic Activity of Vetiver Oil and its Extracts

AssayTest SubstanceCell LineEndpointResult (IC50/EC50)Reference
Nitric Oxide (NO) ProductionVetiver Essential OilRAW 264.7 MacrophagesInhibition of LPS-induced NO production-[2]
CytotoxicityVetiver Essential OilVarious Cancer Cell LinesCell ViabilityIC50 values between 10 and 50 µM have been reported for some components of essential oils in various cancer cell lines.[8]

Table 2: Antioxidant Activity of Vetiver Oil

AssayTest SubstanceEndpointResult (EC50)Reference
DPPH Radical ScavengingVetiver Essential OilFree Radical Scavenging-[7]
ABTS Radical ScavengingVetiver Essential OilFree Radical Scavenging-[7]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the therapeutic potential of α-Vetivone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of α-Vetivone on the viability and proliferation of cells (e.g., cancer cell lines or normal cell lines for toxicity assessment).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • α-Vetivone (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of α-Vetivone in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of α-Vetivone. Include a vehicle control (medium with the same concentration of solvent used to dissolve α-Vetivone) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of α-Vetivone that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if α-Vetivone induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • α-Vetivone

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of α-Vetivone for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the inhibitory effect of α-Vetivone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO, a key inflammatory mediator, can be indirectly measured by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • α-Vetivone

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of α-Vetivone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a vehicle control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve. Determine the percentage of inhibition of NO production by α-Vetivone compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the general NF-κB signaling pathway, which is a key target for the anti-inflammatory effects of α-Vetivone.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK IKK TNFR->IKK ... MyD88->IKK ... IkB_NFkB IkB NF-κB IKK->IkB_NFkB:f0 Phosphorylates & Promotes Degradation IkB IkB NFkB NFkB NFkB_n NF-κB IkB_NFkB:f1->NFkB_n Translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

General Experimental Workflow for Screening α-Vetivone

The following diagram outlines a general workflow for the initial in vitro screening of α-Vetivone's therapeutic potential.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion alpha_Vetivone α-Vetivone Cytotoxicity Cytotoxicity Assay (MTT) alpha_Vetivone->Cytotoxicity Cell_Culture Cell Culture (Cancer & Normal lines) Cell_Culture->Cytotoxicity Dose_Response Determine IC50 Cytotoxicity->Dose_Response Apoptosis Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokines) Dose_Response->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Dose_Response->Antioxidant Neuroprotection Neuroprotection Assays Dose_Response->Neuroprotection Data_Analysis Data Analysis Apoptosis->Data_Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Neuroprotection->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro screening of α-Vetivone.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing α-Vetivone Yield from Vetiver Grass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of α-vetivone from vetiver grass (Chrysopogon zizanioides).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Overall Vetiver Oil Yield 1. Suboptimal Extraction Method: The chosen method may not be efficient for vetiver roots. 2. Incorrect Extraction Parameters: Time, temperature, and pressure may not be optimized.[1] 3. Poor Quality Raw Material: Root age, harvesting time, and storage conditions significantly impact oil content.[1][2] 4. Improper Root Preparation: Inadequate cleaning, drying, chopping, or soaking of roots can hinder extraction.[2][3]1. Method Selection: Consider Supercritical Fluid Extraction (SFE) with CO₂ for potentially higher yields compared to traditional hydrodistillation or steam distillation.[4][5] 2. Parameter Optimization: Refer to the Experimental Protocols and Quantitative Data Summary sections to optimize parameters for your chosen method. For SFE, optimal conditions have been reported around 190-220 bar and 50-54°C.[4][6] 3. Raw Material Management: Use mature vetiver roots (ideally 12-18 months old) for higher oil content.[7][8] Harvesting during the dry winter or summer seasons can yield better quality oil. Distillation of roots within 7-30 days of harvesting is advisable for optimal yield.[9] 4. Root Preparation: Thoroughly wash roots to remove soil.[3] Chopping the roots into smaller pieces (e.g., ± 5 cm) and pre-soaking them in water for 6-24 hours before distillation can significantly increase the oil yield.[9][2][3]
Low Concentration of α-Vetivone in the Essential Oil 1. Thermal Degradation: High temperatures during hydrodistillation or steam distillation can degrade thermally labile compounds like α-vetivone.[1][4] 2. Suboptimal Solvent in Solvent Extraction: The polarity of the solvent used may not be ideal for selectively extracting sesquiterpenoids like α-vetivone. 3. Geographical Origin and Genotype of Vetiver: The chemical composition of vetiver oil, including the α-vetivone content, varies significantly depending on the plant's origin and variety. 4. Improper Post-Extraction Handling: Exposure to air, light, or water can degrade the quality of the essential oil.[10]1. Use Lower Temperature Extraction Methods: SFE operates at lower temperatures, which helps in preserving thermally sensitive compounds.[1] Microwave-assisted hydrodistillation can also be a faster alternative with potentially better preservation of components.[11] 2. Solvent Selection: If using solvent extraction, consider non-polar solvents like hexane, but be aware of potential solvent residues.[6] 3. Source High-Quality Vetiver: Source vetiver roots from regions known to produce oil with high α-vetivone content. For example, South Indian vetiver oil is noted for its α-vetivone content.[10] 4. Proper Storage: After extraction, remove any residual water, for instance by using anhydrous sodium sulfate, and store the oil in an airtight, dark glass container in a cool place.[10]
Inconsistent Results Between Batches 1. Variability in Raw Material: Differences in root age, harvesting season, and storage duration between batches.[9][12] 2. Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, or extraction time. 3. Inadequate Equipment Cleaning: Residue from previous extractions can contaminate subsequent batches.1. Standardize Raw Material: Implement a strict protocol for the sourcing, harvesting, drying, and storage of vetiver roots to ensure consistency. 2. Maintain Strict Process Control: Calibrate and monitor all extraction equipment to ensure consistent operating conditions for each batch. 3. Thorough Cleaning Protocol: Implement and follow a rigorous cleaning procedure for all equipment between extractions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different extraction methods and conditions.

Table 1: Comparison of Vetiver Oil Yield by Different Extraction Methods

Extraction Method Yield (%) Key Observations Reference
Hydrodistillation0.18 - 1.8Yield is highly variable and can be low. Longer distillation times are often required.[6]
Steam Distillation0.23 - 1.0Generally provides a slightly lower yield than hydrodistillation.[1][13]
Solvent Extraction (Hexane)~1.6 - 2.0Can provide higher yields but may contain undesirable residues and different compound profiles.[6]
Supercritical Fluid Extraction (CO₂)1.38 - 3.74Often results in the highest yield and a cleaner extract, free from solvent residues.[5][6]
Microwave Hydrodistillation~0.49Offers a much shorter extraction time (3 hours vs. 24 hours for hydrodistillation) with comparable or slightly better yields.[11]

Table 2: Effect of Pre-Treatment on Vetiver Oil Yield (Water and Steam Distillation)

Pre-Treatment Yield (wet-based %) Yield (dry-based %) Reference
Unwashed & Unchopped--[3]
Washed & Unchopped--[3]
Unwashed & Chopped (± 5 cm)--[3]
Washed & Chopped (± 5 cm)0.360.47[3]

Table 3: Influence of Root Storage Time on Essential Oil Yield

Storage Duration Essential Oil Yield (%) Reference
Fresh Roots1.33 ± 0.05[9]
7 Days1.74 ± 0.10[9]
15 Days1.49 ± 0.08[9]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques cited in the troubleshooting guides.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂

Objective: To extract vetiver essential oil with a high yield while preserving thermally sensitive compounds like α-vetivone.

Materials and Equipment:

  • Dried and ground vetiver roots

  • Supercritical Fluid Extraction system

  • High-purity CO₂

  • Collection vials

Procedure:

  • Ensure vetiver roots are cleaned, dried, and ground to a consistent particle size.

  • Load a known quantity of the ground vetiver roots into the extraction vessel of the SFE system.

  • Set the desired extraction parameters. Based on literature, optimal conditions are often found around:

    • Pressure: 190-220 bar[4][6]

    • Temperature: 50-54°C[4]

    • CO₂ Flow Rate: As per instrument specifications

    • Extraction Time: 40-100 minutes[4][5]

  • Begin the extraction process, allowing the supercritical CO₂ to pass through the vetiver root material.

  • The extracted oil is separated from the CO₂ in a separator and collected in vials.

  • After the extraction is complete, carefully depressurize the system and collect the essential oil.

  • Analyze the oil for α-vetivone content using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Laboratory-Scale Hydrodistillation

Objective: To extract vetiver essential oil using a traditional and widely accessible method.

Materials and Equipment:

  • Cleaned and chopped vetiver roots

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Separating funnel

  • Dark glass storage bottle

Procedure:

  • Weigh a sample of cleaned and chopped vetiver roots.

  • For improved yield, pre-soak the roots in water for 6-24 hours.[9][2]

  • Place the soaked roots and a sufficient volume of distilled water into the distillation flask of the Clevenger apparatus.

  • Heat the flask to boiling. The resulting steam will pass through the root material, carrying the volatile essential oils.

  • The steam and oil vapor mixture is then cooled and condensed.

  • The condensed mixture of oil and water is collected in the separator, where the oil, being less dense than water, will form a layer on top.

  • Continue the distillation for a period of 12 to 24 hours to ensure maximum oil recovery.[8][13]

  • After distillation, carefully separate the oil from the water using a separating funnel.

  • Dry the collected oil over a small amount of anhydrous sodium sulfate to remove any remaining moisture.[10]

  • Store the final oil in a sealed, dark glass bottle in a cool environment.

Visualizations

The following diagrams illustrate key workflows and concepts related to α-vetivone extraction.

Experimental_Workflow cluster_prep Raw Material Preparation cluster_extraction Extraction cluster_post Post-Extraction & Analysis Harvest Harvest Vetiver Roots (12-18 months) Clean Clean & Wash Roots Harvest->Clean DryStore Dry & Store (7-30 days) Clean->DryStore ChopSoak Chop & Pre-soak DryStore->ChopSoak SFE Supercritical Fluid Extraction (CO2) ChopSoak->SFE High Yield Low Temp HD Hydrodistillation ChopSoak->HD Traditional Other Other Methods (Solvent, Steam, etc.) ChopSoak->Other CrudeOil Crude Vetiver Oil SFE->CrudeOil HD->CrudeOil Other->CrudeOil Purify Purification/ Fractionation CrudeOil->Purify Analysis GC-MS Analysis CrudeOil->Analysis AlphaVetivone α-Vetivone Rich Fraction Purify->AlphaVetivone AlphaVetivone->Analysis

Caption: General workflow for vetiver oil extraction and α-vetivone enrichment.

Troubleshooting_Logic Start Low α-Vetivone Yield CheckOilYield Is Overall Oil Yield Low? Start->CheckOilYield CheckAlphaConc Is α-Vetivone Concentration Low? CheckOilYield->CheckAlphaConc No Sol_RawMaterial Optimize Raw Material: - Age (12-18 mo) - Harvesting Time - Storage (7-30 days) CheckOilYield->Sol_RawMaterial Yes Sol_Thermal Reduce Thermal Degradation: - Use SFE or Microwave-HD CheckAlphaConc->Sol_Thermal Yes Sol_Preparation Optimize Preparation: - Wash, Chop - Pre-soak (6-24h) Sol_RawMaterial->Sol_Preparation Sol_ExtractionMethod Review Extraction Method: - Consider SFE for higher yield Sol_Preparation->Sol_ExtractionMethod Sol_ExtractionParams Optimize Extraction Parameters: - Temp, Pressure, Time Sol_ExtractionMethod->Sol_ExtractionParams Sol_Source Check Vetiver Source: - Different chemotypes exist Sol_Thermal->Sol_Source Sol_Storage Improve Post-Extraction Handling & Storage Sol_Source->Sol_Storage

Caption: A logical flow for troubleshooting low α-vetivone yield.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of vetiver essential oil? A: Supercritical Fluid Extraction (SFE) with CO₂ generally provides the highest yield, ranging from 2.9% to 3.74% in some studies.[6] This method also has the advantage of operating at lower temperatures, which helps preserve heat-sensitive molecules, and it avoids the use of organic solvents.[1][4]

Q2: What is the optimal age of vetiver roots for extraction? A: For the best oil yield and quality, it is recommended to harvest vetiver roots when the plants are between 12 and 18 months old.[7][8] Some research indicates that roots aged between one and three years can also produce superior yields.[2][14]

Q3: How long should vetiver roots be stored before distillation? A: While fresh roots can be used, storing them for a short period can actually increase the oil yield. The highest oil recovery has been observed when roots are stored for 7 days after harvesting.[9] It is generally advised to distill the roots within 30 days of harvest, as longer storage can lead to a significant decrease in oil content.[9]

Q4: Does chopping the vetiver roots improve oil yield? A: Yes, pre-treatment by chopping the roots into smaller pieces (e.g., ± 5 cm) has been shown to significantly increase the extracted vetiver oil yield when using water and steam distillation.[3]

Q5: What are the key chemical markers for high-quality vetiver oil? A: The quality of vetiver oil, particularly for the perfume industry, is often determined by its chemical composition. The main components influencing fragrance and quality are the carbonyl compounds α-vetivone, β-vetivone, and khusimol.[10][15][16]

Q6: Can the geographical origin of vetiver grass affect the α-vetivone content? A: Absolutely. The chemical composition of vetiver oil, including the relative abundance of α-vetivone, is known to vary based on the geographical origin, soil conditions, and genotype of the plant.[17]

References

Troubleshooting alpha-Vetivone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-Vetivone, focusing on its instability in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpene ketone and a major component of vetiver oil, which is extracted from the roots of the Vetiveria zizanioides grass.[1][2] It is known for its characteristic woody and earthy scent.[3] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H22O[3][4]
Molecular Weight 218.33 g/mol [3][4]
Appearance Crystalline solid[5]
Boiling Point 270.5 °C[1]
Solubility in Water Practically insoluble (estimated at 2.148 mg/L @ 25 °C)[1][6]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, and other organic solvents[1][7]
Storage Temperature -20°C for long-term stability[3]

Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous experimental medium. What is happening?

This is the most common issue encountered with this compound and is due to its very low water solubility.[1][6] When a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer or cell culture medium, the this compound may crash out of solution as it is no longer soluble at that concentration in the high-water content environment.

Q3: How can I improve the solubility of this compound in my aqueous solution?

Several strategies can be employed to improve the solubility and prevent precipitation:

  • Use of a Co-solvent: Maintain a low percentage of the organic solvent from your stock solution in the final aqueous medium. The final concentration of the co-solvent should be tested for its effect on the experimental system (e.g., cell viability).

  • Employing Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic this compound, aiding its dispersion in water.

  • Complexation with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their apparent water solubility.

Q4: Is this compound chemically unstable in aqueous solutions?

While this compound is a relatively stable molecule, prolonged exposure to certain conditions in aqueous solutions could potentially lead to degradation. As a ketone, it may be susceptible to reactions under extreme pH or high temperatures. However, for most standard experimental conditions, physical instability (precipitation) is a far more pressing concern than chemical degradation.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Media

Symptoms:

  • Cloudiness or turbidity appears immediately upon adding the this compound stock solution to the aqueous buffer or medium.

  • Visible particulate matter forms and may settle over time.

Troubleshooting Workflow:

A Precipitation Observed B Verify Stock Solution Concentration A->B C Is stock clear and fully dissolved? B->C D Re-dissolve stock (sonicate/warm gently) C->D No E Reduce Final Concentration of this compound C->E Yes D->B F Does precipitation persist? E->F G Optimize Solubilization Method F->G Yes K Problem Resolved F->K No H Incorporate Co-solvent (e.g., <1% DMSO) G->H I Add Surfactant (e.g., Tween® 80) G->I J Use Cyclodextrin Complexation G->J L Contact Technical Support G->L H->K I->K J->K cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Stock (in DMSO) C Working Solution Preparation (Dilution & Solubilization) A->C B Aqueous Medium (e.g., Cell Culture Medium) B->C E Treatment with this compound C->E D Cell Seeding D->E F Incubation (Time course) E->F G Cell Viability Assay (e.g., MTT) F->G H Target-Specific Assay (e.g., ELISA, qPCR) F->H I Data Analysis G->I H->I

References

Technical Support Center: Optimization of HPLC Parameters for Alpha-Vetivone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of alpha-vetivone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating this compound isomers?

A1: For initial method development, a reversed-phase approach is often a good starting point due to its versatility. A C18 column is a common choice for the separation of many organic molecules, including terpenoids. A gradient elution with a mobile phase consisting of acetonitrile and water is recommended to effectively resolve the isomers. The UV detection wavelength should be selected based on the UV absorbance maximum of this compound.

Q2: We are observing poor resolution between the this compound isomer peaks. How can this be improved?

A2: Poor resolution is a common issue when separating structurally similar isomers.[1] Several factors can be optimized to enhance separation:

  • Mobile Phase Composition: Adjusting the gradient slope or the organic solvent percentage in an isocratic method can significantly impact selectivity.[2] Experiment with different organic modifiers like methanol, as it can offer different selectivity compared to acetonitrile.

  • Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase. Phenyl-hexyl or polar-embedded phases can offer alternative selectivities for aromatic and moderately polar analytes. For enantiomeric separations, a chiral stationary phase (CSP) may be necessary.[3][4]

  • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.

Q3: Our chromatogram shows split peaks for what should be a single isomer. What is causing this and how can we fix it?

A3: Peak splitting can arise from several issues within the HPLC system or the method itself.[5][6][7] Common causes and their solutions include:

  • Column Void or Contamination: A void at the column inlet or contamination of the stationary phase can cause the analyte band to travel through different paths, resulting in a split peak.[5] Replacing the column or using a guard column can mitigate this.

  • Blocked Frit: A partially blocked column inlet frit can disrupt the sample flow, leading to peak splitting.[5] Reversing the column and flushing with a strong solvent may help, but replacement is often necessary.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of Very Similar Isomers: What appears as a split peak might be two very closely eluting isomers.[5] Further method optimization, as described for improving resolution, is required.

Q4: We are experiencing fluctuating retention times for our this compound isomers. What are the potential causes?

A4: Unstable retention times can compromise the reliability of your analysis. The following factors should be investigated:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate and consistent preparation of the mobile phase, including proper degassing to prevent air bubbles in the pump.

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Regular pump maintenance is crucial.[2]

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Using a column oven is essential for maintaining a stable temperature.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Initial HPLC Method for this compound Isomer Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required to achieve baseline separation.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-20 min: 50% B to 90% B
  • 20-25 min: Hold at 90% B
  • 25-26 min: 90% B to 50% B
  • 26-30 min: Hold at 50% B (equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 245 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peaks corresponding to the this compound isomers.
  • Evaluate the resolution between the peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionNotes
Column C18, 4.6 x 150 mm, 5 µmA good starting point for reversed-phase separation.
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can be used as an alternative for different selectivity.
Gradient 50% to 90% Acetonitrile over 20 minAdjust the gradient slope to improve resolution.
Flow Rate 1.0 mL/minLower flow rates may improve resolution but increase run time.
Temperature 30 °CTemperature can be adjusted to fine-tune selectivity.
Detection UV at 245 nmVerify the absorbance maximum of your specific this compound standard.
Injection Volume 10 µLAvoid overloading the column.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase/columnOptimize gradient, try a different organic solvent or column.
Non-optimal temperature/flow rateAdjust temperature and/or flow rate.
Peak Splitting Column void or contaminationReplace column, use a guard column.
Blocked fritBackflush or replace the column.
Sample solvent mismatchDissolve sample in the initial mobile phase.
Fluctuating Retention Times Inconsistent mobile phaseEnsure accurate preparation and degassing.
Pump issuesPerform pump maintenance.
Temperature instabilityUse a column oven.
Insufficient equilibrationIncrease equilibration time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization cluster_result Result sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup (Column, Temp, Flow) mobile_phase_prep->hplc_setup hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_eval Peak Evaluation (Resolution, Shape) data_acq->peak_eval optimization Parameter Optimization peak_eval->optimization Suboptimal? final_method Optimized Method peak_eval->final_method Optimal? optimization->hplc_setup Adjust Parameters

Caption: Experimental workflow for HPLC method development.

troubleshooting_workflow cluster_check Initial Checks cluster_method_opt Method Optimization cluster_hardware Hardware Troubleshooting start Problem Identified (e.g., Poor Resolution, Split Peaks) check_mobile_phase Check Mobile Phase (Composition, Degassing) start->check_mobile_phase check_system Check System (Leaks, Pressure) start->check_system check_column Inspect Column (Age, History) start->check_column adjust_gradient Adjust Gradient/Isocratic % check_mobile_phase->adjust_gradient service_pump Service Pump (Seals, Check Valves) check_system->service_pump replace_frit Replace Column Frit check_column->replace_frit change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent resolved Problem Resolved adjust_gradient->resolved adjust_temp_flow Adjust Temperature/Flow Rate change_solvent->adjust_temp_flow change_solvent->resolved change_column Change Column (Different Stationary Phase) adjust_temp_flow->change_column adjust_temp_flow->resolved change_column->resolved replace_column Replace Column replace_frit->replace_column replace_column->resolved service_pump->resolved

Caption: Troubleshooting workflow for common HPLC issues.

References

Identification and prevention of alpha-Vetivone degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Vetivone. The information provided is intended to help in the identification and prevention of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid ketone and a major aromatic constituent of vetiver essential oil, which is widely used in the fragrance and pharmaceutical industries.[1][2] Its chemical stability is crucial for ensuring the quality, efficacy, and safety of products in which it is used. Degradation can lead to a loss of desired aroma, a decrease in biological activity, and the formation of potentially undesirable byproducts.

Q2: What are the primary causes of this compound degradation?

The primary degradation pathway for this compound, like many other sesquiterpenoids, is believed to be oxidation .[2][3] This can be initiated by exposure to:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation. In the context of vetiver oil, a certain degree of "aging" or maturation through slow oxidation is sometimes considered desirable for the development of a richer fragrance.

  • Heat: Elevated temperatures can accelerate the rate of degradation. This is a critical factor during extraction processes like hydro-distillation, where thermal degradation of labile components can occur.[2]

  • Light: Exposure to UV or broad-spectrum light can induce photolytic degradation, which may involve oxidative processes.

  • Presence of Oxidizing Agents: Contact with peroxides or other strong oxidizing agents will lead to rapid degradation.

Q3: What are the likely degradation products of this compound?

  • Hydroxylated derivatives: Introduction of one or more hydroxyl (-OH) groups.

  • Epoxides: Formation of an epoxide ring across one of the double bonds.

  • Further oxidation products: Additional ketones or aldehydes may be formed.

It is important to note that the complex mixture of vetiver oil, containing over 150-300 compounds, can lead to a variety of reaction pathways and secondary degradation products.[1]

Q4: How can I prevent or minimize the degradation of this compound in my samples?

To maintain the integrity of this compound, consider the following preventative measures:

  • Storage Conditions: Store pure this compound or vetiver oil in airtight, amber glass containers to protect from light and oxygen. Storage at low temperatures (-20°C is often recommended for pure compounds) can significantly slow down degradation rates.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider blanketing the sample with an inert gas like nitrogen or argon to displace oxygen.

  • Avoid High Temperatures: Use extraction and processing methods that minimize thermal stress. Supercritical CO2 extraction, for example, can be performed at lower temperatures than steam distillation and may reduce the formation of thermal degradation products.[2]

  • Antioxidants: While this compound itself has antioxidant properties, for formulated products, the inclusion of other antioxidants could help to preserve its stability.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in sample color (e.g., darkening) or viscosity over time. Oxidation and polymerization of this compound and other components.This is a common sign of degradation. Review your storage conditions (see Q4). If the sample has been stored for an extended period, it may be necessary to re-analyze its purity before use.
Appearance of new peaks in chromatograms (GC or HPLC) of an aged sample compared to a fresh sample. Formation of degradation products.This is the expected outcome of degradation. To identify these new peaks, a forced degradation study can be performed to generate and identify the degradation products. Mass spectrometry (MS) coupled with chromatography is the recommended technique for identification.
Loss of peak area for this compound in a stability study. Degradation of this compound.Quantify the loss over time to determine the degradation rate under your specific storage conditions. Ensure your analytical method is stability-indicating.
Inconsistent results in bioassays or sensory panels. Degradation of this compound leading to a change in its biological activity or aroma profile.Re-analyze the purity and composition of your this compound sample. Use a fresh, well-characterized sample as a reference.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to intentionally degrade this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Materials:

  • This compound (high purity standard)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC system with a suitable detector (e.g., UV/DAD for HPLC, FID or MS for GC)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours. At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux. At various time points, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber providing a specified illumination (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light. At various time points, take an aliquot for analysis.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, GC-MS). Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This protocol describes a general approach for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method to separate and identify this compound from its potential degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., a mid-polarity column like a DB-5ms or equivalent).

Typical GC-MS Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 5°C/min to 280°C, hold for 10 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Sample Preparation: Dissolve the this compound sample (or the extract from a forced degradation study) in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for new peaks in the chromatograms of stressed or aged samples.

    • For each new peak, analyze its mass spectrum. The molecular ion will give the molecular weight of the degradation product.

    • Interpret the fragmentation pattern to propose a chemical structure for the degradation product.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound Sample This compound Sample Acid Hydrolysis Acid Hydrolysis This compound Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Sample->Base Hydrolysis Oxidation Oxidation This compound Sample->Oxidation Thermal Stress Thermal Stress This compound Sample->Thermal Stress Photolytic Stress Photolytic Stress This compound Sample->Photolytic Stress GC-MS Analysis GC-MS Analysis Acid Hydrolysis->GC-MS Analysis Base Hydrolysis->GC-MS Analysis Oxidation->GC-MS Analysis Thermal Stress->GC-MS Analysis Photolytic Stress->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification of Degradation Products Identification of Degradation Products Data Processing->Identification of Degradation Products

Caption: Workflow for forced degradation and analysis of this compound.

logical_relationship cluster_causes Causes of Degradation cluster_prevention Prevention Strategies Heat Heat This compound Degradation This compound Degradation Heat->this compound Degradation Light Light Light->this compound Degradation Oxygen Oxygen Oxygen->this compound Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Degradation Low Temperature Storage Low Temperature Storage Light Protection Light Protection Inert Atmosphere Inert Atmosphere Antioxidant Addition Antioxidant Addition This compound Degradation->Low Temperature Storage This compound Degradation->Light Protection This compound Degradation->Inert Atmosphere This compound Degradation->Antioxidant Addition

Caption: Causes and prevention of this compound degradation.

References

Overcoming challenges in the multi-step synthesis of alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of alpha-Vetivone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex sesquiterpene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the key stages of the this compound synthesis, primarily focusing on the Robinson annulation approach.

Q1: I am experiencing low yields in the initial Robinson annulation reaction between 2-methylcyclohexane-1,3-dione and trans-pent-3-en-2-one. What are the possible causes and solutions?

A1: Low yields in the Robinson annulation step are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. While various bases can be used, strong bases like sodium methoxide or potassium hydroxide in a suitable solvent like methanol or ethanol are commonly employed. The reaction temperature and time also play a crucial role and may require optimization.

  • Side Reactions: Polymerization of the α,β-unsaturated ketone (trans-pent-3-en-2-one) is a significant side reaction that can reduce the yield. To mitigate this, the ketone can be added slowly to the reaction mixture. Using a precursor that generates the α,β-unsaturated ketone in situ can also be an effective strategy.[1]

  • Formation of By-products: Incomplete cyclization or the formation of alternative aldol products can lead to a complex reaction mixture and lower the yield of the desired annulated product. Careful control of the reaction stoichiometry and temperature can help minimize these by-products.

Troubleshooting Table:

Potential CauseRecommended Solution
Inappropriate base or solventScreen different base/solvent combinations (e.g., NaOMe/MeOH, KOH/EtOH).
Polymerization of enoneAdd trans-pent-3-en-2-one dropwise to the reaction mixture at a controlled temperature.
Incomplete reactionIncrease reaction time or temperature cautiously while monitoring the reaction progress by TLC.
Formation of multiple productsEnsure precise stoichiometry of reactants and control the reaction temperature.

Q2: The stereoselectivity of my Robinson annulation is poor, leading to a mixture of diastereomers of the octalone intermediate. How can I improve this?

A2: Achieving high stereoselectivity in the Robinson annulation for the synthesis of this compound is a significant challenge due to the formation of new stereocenters. The relative stereochemistry of the methyl and the newly formed ring junction is crucial.

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome can be influenced by whether the reaction is under thermodynamic or kinetic control. Running the reaction at lower temperatures may favor the formation of the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer. Experimenting with different reaction temperatures is recommended.

  • Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the use of chiral catalysts, such as proline and its derivatives, has been shown to be effective in controlling the stereochemistry of the Robinson annulation, leading to the formation of specific enantiomers of the Wieland-Miescher ketone and its analogs.[2]

Q3: I am having difficulty with the introduction of the isopropenyl group in the later stages of the synthesis. What are the common issues and how can they be addressed?

A3: The introduction of the isopropenyl group, typically via a Wittig reaction or a Grignard addition followed by dehydration, can be problematic.

  • Wittig Reaction Issues: The reactivity of the ylide and the steric hindrance around the ketone can affect the efficiency of the Wittig reaction. Ensure the ylide is freshly prepared and use appropriate reaction conditions (e.g., anhydrous solvents, inert atmosphere).

  • Grignard Reaction and Dehydration Challenges: The Grignard reaction with isopropenylmagnesium bromide can sometimes lead to enolization of the ketone rather than addition. Using a more reactive organometallic reagent or lower temperatures might be beneficial. The subsequent dehydration step needs to be carefully controlled to avoid undesired rearrangements or the formation of isomeric alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the multi-step synthesis of this compound?

A1: A common and effective route to this compound involves a Robinson annulation strategy. The key starting materials for this approach are typically:

  • A cyclic β-diketone, such as 2-methylcyclohexane-1,3-dione .

  • An α,β-unsaturated ketone, such as trans-pent-3-en-2-one .

Q2: What is the general synthetic sequence for this compound?

A2: The synthesis generally proceeds through the following key stages:

  • Robinson Annulation: Reaction of a cyclic β-diketone with an α,β-unsaturated ketone to form a bicyclic enone (an octalone intermediate).

  • Functional Group Manipulations: Modification of the octalone intermediate, which may include reduction of the enone, protection of functional groups, and introduction of other necessary functionalities.

  • Introduction of the Isopropenyl Group: Formation of the characteristic isopropenyl side chain.

  • Final Transformations: Deprotection and any final modifications to yield this compound.

Q3: How can I purify the intermediates and the final product?

A3: Purification of the intermediates and the final this compound product is crucial for obtaining a high-purity compound. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the organic-soluble intermediates and the final product. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the compounds.

  • Crystallization: If the intermediates or the final product are crystalline solids, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For volatile intermediates or the final product, distillation under reduced pressure (Kugelrohr distillation) can be used for purification.

Experimental Protocols

While a complete, universally optimized protocol is difficult to provide without specific experimental context, the following outlines a general methodology for a key step in the synthesis of an this compound precursor based on established literature.

Synthesis of the Octalone Intermediate via Robinson Annulation:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is used.

  • Reagents:

    • 2-methylcyclohexane-1,3-dione

    • trans-pent-3-en-2-one

    • Base (e.g., sodium methoxide)

    • Solvent (e.g., anhydrous methanol)

  • Procedure: a. The cyclic β-diketone is dissolved in the anhydrous solvent in the reaction flask and cooled in an ice bath. b. A solution of the base in the same solvent is added dropwise to the cooled solution of the diketone. c. A solution of trans-pent-3-en-2-one in the solvent is then added dropwise to the reaction mixture over a period of time to control the reaction rate and minimize polymerization. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. f. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired octalone intermediate.

Quantitative Data Summary (Illustrative)

The following table provides illustrative yield data for a typical multi-step synthesis of a spirovetivane sesquiterpene, which shares a similar synthetic strategy to this compound. Actual yields will vary depending on the specific conditions and scale of the reaction.

StepReactionStarting MaterialProductTypical Yield (%)
1Robinson Annulation2-methylcyclohexane-1,3-dioneOctalone Intermediate60-75
2Reduction of EnoneOctalone IntermediateSaturated Ketone85-95
3Wittig ReactionSaturated KetoneAlkene Intermediate50-70
4Final TransformationsAlkene IntermediateThis compound70-85

Visualizations

Logical Workflow for Troubleshooting Low Yield in Robinson Annulation

Troubleshooting_Low_Yield start Low Yield in Robinson Annulation cause1 Suboptimal Reaction Conditions start->cause1 cause2 Side Reactions (e.g., Polymerization) start->cause2 cause3 By-product Formation start->cause3 solution1 Optimize Base, Solvent, Temperature, and Time cause1->solution1 solution2 Slow Addition of Enone or In Situ Generation cause2->solution2 solution3 Precise Stoichiometry and Temperature Control cause3->solution3 Alpha_Vetivone_Synthesis A 2-Methylcyclohexane-1,3-dione + trans-Pent-3-en-2-one B Robinson Annulation A->B C Octalone Intermediate B->C D Functional Group Manipulations C->D E Modified Intermediate D->E F Introduction of Isopropenyl Group E->F G This compound Precursor F->G H Final Transformations G->H I This compound H->I

References

Technical Support Center: Enhancing the Bioavailability of Alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of alpha-Vetivone.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene, a class of organic compounds, and a major component of vetiver essential oil, which is extracted from the roots of the Vetiveria zizanioides grass.[1] It is known for its characteristic woody and earthy scent and is used in perfumery.[2] From a therapeutic perspective, sesquiterpenes are recognized for properties such as being anti-inflammatory, calming, and analgesic. However, this compound is practically insoluble in water, a key factor that can significantly limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability.[1] This poor bioavailability can hinder its potential therapeutic efficacy.

Q2: What are the primary strategies to enhance the oral bioavailability of a lipophilic compound like this compound?

A2: For poorly water-soluble compounds such as this compound, several formulation strategies can be employed to improve oral bioavailability. These primarily focus on increasing the compound's solubility and dissolution rate in gastrointestinal fluids. Key approaches include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution and absorption. Common nanoformulations include:

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm.[3][4] They can encapsulate lipophilic drugs and protect them from degradation.[4]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are solid at room and body temperature.[5] They can encapsulate both lipophilic and hydrophilic drugs and offer advantages like controlled release and improved stability.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[6][7][8] This in-situ emulsification enhances the solubilization and absorption of the drug.[7][8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity.[9] This complexation can increase the aqueous solubility and dissolution rate of the guest molecule.[9]

Q3: Are there any natural bioenhancers that could be co-administered with this compound?

A3: Yes, several natural compounds, often referred to as bioenhancers, have been shown to improve the bioavailability of other drugs.[10][11] These compounds can act through various mechanisms, including inhibiting metabolic enzymes (like CYP450) or efflux transporters (like P-glycoprotein) in the gut wall and liver, thereby reducing pre-systemic metabolism and increasing absorption.[10] While specific studies on co-administration with this compound are limited, compounds like piperine (from black pepper), quercetin, and genistein have demonstrated bioenhancing effects for other drugs and could be investigated for their potential to improve this compound's bioavailability.[11]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound bioavailability enhancement strategies.

A. Nanoemulsion Formulation
Problem Potential Cause(s) Troubleshooting Steps
Inability to form a stable nanoemulsion (phase separation, creaming, or cracking). 1. Inappropriate oil, surfactant, or co-surfactant selection. 2. Incorrect ratio of oil, surfactant, and aqueous phase. 3. Insufficient energy input during homogenization.1. Screening of Excipients: Conduct solubility studies of this compound in various oils to select one with high solubilizing capacity. Screen different surfactants and co-surfactants for their ability to emulsify the chosen oil phase. 2. Phase Diagram Construction: Develop a pseudo-ternary phase diagram to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. 3. Optimization of Homogenization: If using a high-energy method like ultrasonication or high-pressure homogenization, optimize the process parameters (e.g., sonication time, amplitude, homogenization pressure, and number of cycles).
Large and inconsistent particle size of the nanoemulsion. 1. Suboptimal formulation components or ratios. 2. Inefficient homogenization process.1. Review Formulation: Re-evaluate the components and their ratios based on the phase diagram. The concentration of the surfactant is critical for stabilizing the nano-sized droplets. 2. Refine Homogenization: Increase the energy input during homogenization. For high-pressure homogenization, increasing the pressure or the number of passes can reduce particle size. For ultrasonication, increase the power or duration.
Low drug loading or encapsulation efficiency. 1. Limited solubility of this compound in the selected oil phase. 2. Precipitation of the drug during the emulsification process.1. Select a Better Oil: Choose an oil in which this compound has higher solubility. A mixture of oils can also be explored. 2. Optimize the Process: Ensure that this compound is completely dissolved in the oil phase before emulsification. The temperature of the process may also be adjusted to maintain solubility, but care must be taken to avoid degradation of the compound.
B. Solid Lipid Nanoparticle (SLN) Formulation
Problem Potential Cause(s) Troubleshooting Steps
Formation of large particles or aggregates instead of nanoparticles. 1. Inappropriate lipid or surfactant selection. 2. Lipid crystallization during the cooling phase leading to particle aggregation.1. Lipid and Surfactant Screening: Select a solid lipid with good solubilizing capacity for this compound. The surfactant should be effective at stabilizing the lipid nanoparticles. 2. Control Cooling Rate: The cooling rate after hot homogenization can influence particle size and stability. Rapid cooling (e.g., using an ice bath) can sometimes lead to smaller particles.
Low entrapment efficiency and/or drug expulsion during storage. 1. Poor affinity of this compound for the solid lipid matrix. 2. Polymorphic transitions of the lipid matrix upon storage, leading to the expulsion of the encapsulated drug.1. Lipid Selection: Choose a lipid that has a less perfect crystalline structure, which can accommodate more drug molecules. Using a mixture of lipids can also create imperfections in the crystal lattice, improving drug loading. 2. Storage Conditions: Store the SLN dispersion at a suitable temperature (e.g., refrigerated) to minimize lipid recrystallization.
C. In Vivo Pharmacokinetic Studies
Problem Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between individual animals. 1. Inconsistent dosing volume or technique. 2. Differences in food intake among animals, which can affect gastrointestinal physiology and drug absorption. 3. Stress-induced changes in gastrointestinal motility and blood flow.1. Standardize Dosing: Ensure accurate and consistent oral gavage technique for all animals. 2. Fasting Protocol: Implement a consistent fasting protocol for all animals before dosing to minimize variability in gastrointestinal conditions. 3. Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment and handling to reduce stress.
No significant improvement in bioavailability with the enhanced formulation compared to the control. 1. The formulation may not be effectively releasing the drug in the gastrointestinal tract. 2. The drug may be rapidly metabolized even after absorption (first-pass metabolism). 3. The analytical method for detecting this compound in plasma may not be sensitive enough.1. In Vitro Release Studies: Conduct in vitro release studies under simulated gastrointestinal conditions to ensure that the formulation releases this compound. 2. Consider Metabolic Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes could help elucidate the impact of first-pass metabolism. 3. Analytical Method Validation: Validate the bioanalytical method to ensure it has the required sensitivity (lower limit of quantification) to detect the expected plasma concentrations of this compound.

III. Experimental Protocols

The following are generalized protocols for the preparation and characterization of different this compound formulations. Researchers should optimize these protocols based on their specific materials and equipment.

A. Preparation of this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Purified water

Protocol:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Select the oil with the highest solubility for this compound.

    • Select a surfactant and co-surfactant that are miscible with the chosen oil and have good emulsifying properties.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve a known amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil-surfactant mixture with constant stirring.

    • For high-energy methods, subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the droplets using DLS.

    • Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

    • Drug Content: Determine the concentration of this compound in the nanoemulsion using a validated analytical method (e.g., HPLC).

B. Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Protocol:

  • Preparation:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer or an ultrasonicator at the same elevated temperature.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze using DLS.

    • Entrapment Efficiency and Drug Loading: Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation. Quantify the amount of this compound in the supernatant and calculate the entrapment efficiency and drug loading.

    • Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

IV. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)Data to be determinedData to be determinedData to be determined100
This compound NanoemulsionExpected to be higher than controlMay be shorter or similar to controlExpected to be significantly higher than control>100
This compound SLNsExpected to be higher than controlMay be longer than control (sustained release)Expected to be significantly higher than control>100

Table 2: Pharmacokinetic Parameters of Alpha-Cyperone in Rats [1]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (µg·h/L)Absolute Bioavailability (%)
Oral2051.19 ± 16.410.20 ± 0.1625.89 ± 14.011.36
Intravenous4--380.62 ± 50.73100

Data are presented as mean ± SD (n=6).

V. Visualizations

experimental_workflow formulation Formulation Development (Nanoemulsion, SLN, SEDDS) characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization Optimization invitro In Vitro Release Studies (Simulated GI fluids) characterization->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Lead Formulation Selection data_analysis Data Analysis (Pharmacokinetic Parameters) invivo->data_analysis conclusion Conclusion on Bioavailability Enhancement data_analysis->conclusion

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.

logical_relationship poor_solubility Poor Aqueous Solubility of this compound low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability Leads to strategies Enhancement Strategies - Nanoemulsions - SLNs - SEDDS low_bioavailability->strategies Addressed by improved_properties Improved Properties - Increased Solubility - Enhanced Dissolution strategies->improved_properties Results in enhanced_bioavailability Enhanced Oral Bioavailability improved_properties->enhanced_bioavailability Leads to

Caption: Logical relationship for enhancing this compound's bioavailability.

References

Identifying and mitigating experimental artifacts with alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-Vetivone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential experimental artifacts, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring sesquiterpenoid compound and a major component of vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides grass.[1] It is recognized for its anti-inflammatory and antioxidant properties.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?

This is a common issue due to the low aqueous solubility of this compound. Being a sesquiterpene, it is lipophilic and has an estimated water solubility of only 2.148 mg/L.[2]

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in organic solvents like ethanol and diethyl ether.[1] For cell culture experiments, prepare a concentrated stock solution in a biocompatible solvent such as DMSO or ethanol.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicate your final diluted solution to aid in the dispersion of this compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

  • Visual Inspection: Always visually inspect your wells for precipitation after adding the compound. If precipitation is observed, consider reducing the final concentration of this compound.

Q3: My cell viability assay results are inconsistent when using this compound. What are the potential artifacts?

Inconsistencies in cell viability assays can arise from several factors related to the chemical properties of this compound.

Potential Artifacts & Mitigation Strategies:

Potential ArtifactDescriptionMitigation Strategy
Compound Precipitation At higher concentrations, this compound may precipitate out of the aqueous culture medium. These precipitates can interfere with the optical readings of colorimetric (e.g., MTT, XTT) and fluorometric (e.g., resazurin) assays, leading to inaccurate results.Visually inspect wells for precipitates. Perform a solubility test by preparing the highest concentration of this compound in media and checking for precipitation after a short incubation. If precipitation occurs, lower the concentration range.
Direct Assay Interference This compound, like many natural products, may have inherent color or fluorescence that can interfere with the spectrophotometric or fluorometric readouts of viability assays.Run parallel control wells containing this compound in cell-free medium to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background reading from your experimental values. Consider using a luminescent-based assay (e.g., ATP-based assays), which is generally less prone to color or fluorescence interference.
Off-Target Effects At high concentrations, sesquiterpenoids can exhibit off-target effects that may influence cell viability independent of the primary mechanism of action being studied.Perform dose-response experiments over a wide concentration range to identify a suitable working concentration. Corroborate viability results with a secondary, mechanistically different assay (e.g., trypan blue exclusion, LDH release).
Compound Instability The stability of this compound in cell culture media over long incubation periods may be a concern, potentially leading to a decrease in its effective concentration.Conduct a stability study by incubating this compound in media for the duration of your experiment and analyzing its concentration at different time points using methods like HPLC. If instability is detected, consider shorter incubation times or replenishing the compound during the experiment.

Q4: How might this compound interfere with my anti-inflammatory or signaling pathway assays?

Given its antioxidant properties, this compound can interfere with assays that measure reactive oxygen species (ROS). Furthermore, as a small molecule, it has the potential to interact with multiple cellular targets.

Troubleshooting Considerations:

  • ROS Assays: When using fluorescent probes for ROS detection, ensure that this compound itself is not quenching the fluorescence or reacting directly with the probe. Include appropriate controls with this compound and the probe in a cell-free system.

  • Signaling Pathway Analysis (e.g., Western Blotting): To confirm that the observed effects on signaling proteins (e.g., NF-κB, MAPKs) are specific, consider using a structurally related but inactive analogue of this compound as a negative control, if available. Perform dose- and time-course experiments to understand the dynamics of the signaling response.

Experimental Protocols

General Protocol for Preparing this compound Solutions for Cell-Based Assays
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming or brief vortexing may be necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept constant across all treatments, including the vehicle control, and should not exceed a level that affects cell viability (typically ≤0.1%).

Protocol for Assessing this compound Interference in a Fluorescence-Based Assay
  • Prepare a series of dilutions of this compound in the assay buffer or cell-free culture medium corresponding to the final concentrations used in your experiment.

  • Add the fluorescent dye or substrate used in your assay to these solutions at the same concentration as in the experimental wells.

  • Incubate the plate under the same conditions as your experiment (e.g., temperature, duration).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • If a significant signal is detected, this indicates interference. This background signal should be subtracted from the readings of your experimental wells containing cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO/Ethanol) working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with this compound and Controls working->treat cells Seed Cells in Multi-well Plates cells->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability Assay (e.g., MTT, ATP-based) incubate->viability anti_inflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) incubate->anti_inflammatory signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) incubate->signaling readout Measure Assay Readout viability->readout anti_inflammatory->readout signaling->readout normalize Normalize Data to Controls readout->normalize interpret Interpret Results normalize->interpret Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines induces NFkB->Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces alpha_V This compound alpha_V->MAPK inhibits? alpha_V->NFkB inhibits?

References

Addressing solubility issues of alpha-Vetivone for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges with alpha-Vetivone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro assays?

A1: this compound is a naturally occurring organic compound classified as a sesquiterpene, a major component of vetiver oil.[1] Its chemical structure makes it lipophilic (fat-soluble) and hydrophobic, meaning it is practically insoluble in water.[1] This low aqueous solubility presents a significant challenge for in-vitro assays, which are typically conducted in aqueous media such as cell culture buffers and physiological solutions. Ensuring the compound is fully dissolved is critical for accurate and reproducible experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on its physicochemical properties, organic solvents are recommended for preparing stock solutions. This compound is known to be soluble in ethanol and diethyl ether.[1] For most in-vitro applications, particularly cell-based assays, dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for lipophilic compounds and its miscibility with aqueous media at low concentrations.

Q3: My this compound precipitated after I diluted my stock solution into my aqueous assay buffer. What happened?

A3: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the final concentration of the organic solvent (like DMSO) in your aqueous buffer is too low to keep the this compound dissolved. When the stock solution is added to the aqueous medium, the this compound molecules come out of solution and aggregate. See the Troubleshooting Guide below for strategies to prevent this.

Q4: What is the maximum concentration of a solvent like DMSO that can be safely used in cell culture assays?

A4: The maximum tolerable concentration of DMSO varies significantly depending on the cell line and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment, treating your cells with the highest concentration of the solvent used in your assay to ensure it does not independently affect the experimental outcome.

Solubility Data

SolventSolubilityRecommended Use
Water & Aqueous BuffersPractically Insoluble[1]Final assay medium (after proper dilution from a stock solution)
EthanolSoluble[1]Stock solution preparation; may have higher cellular toxicity than DMSO
Diethyl EtherSoluble[1]Not recommended for in-vitro assays due to high volatility and toxicity
Dimethyl Sulfoxide (DMSO)High (Assumed based on common practice for lipophilic compounds)Recommended for high-concentration stock solutions for most in-vitro applications

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound during experimental setup.

G start Precipitation or Insolubility Observed prep_stock 1. Prepare High-Concentration Stock Solution in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock warm_vortex Gently warm (37°C) and vortex/sonicate check_stock->warm_vortex No dilution_method 2. Optimize Dilution into Aqueous Medium check_stock->dilution_method Yes warm_vortex->check_stock serial_dilute Use serial dilutions. Add stock to medium dropwise while vortexing. dilution_method->serial_dilute check_final Does precipitation occur? reduce_conc Lower the final concentration of this compound. check_final->reduce_conc Yes success Solution is Clear: Proceed with Assay check_final->success No serial_dilute->check_final reduce_conc->serial_dilute alt_methods 3. Consider Advanced Solubilization Methods reduce_conc->alt_methods If at lowest effective dose failure Still Insoluble: Re-evaluate compound or formulation alt_methods->failure G cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor vetivone α-Vetivone vetivone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) dna->cytokines

References

Best practices for long-term storage and stability of alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of α-Vetivone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of α-Vetivone?

For optimal long-term stability, α-Vetivone should be stored at or below -20°C.[1] Storing it at low temperatures minimizes the rate of potential degradation reactions. For short-term storage, refrigeration at 2-8°C is acceptable, but freezing is recommended for periods longer than a few weeks.

Q2: How should I handle α-Vetivone upon receipt?

Upon receiving α-Vetivone, it is best practice to centrifuge the original vial before removing the cap.[1] This ensures that any material that may have been dislodged during shipping is collected at the bottom of the vial, allowing for maximum product recovery.

Q3: Is α-Vetivone sensitive to light?

Yes, like many organic compounds, α-Vetivone may be sensitive to light.[2] To prevent photochemical degradation, it is crucial to store it in a light-protected container, such as an amber-colored vial.[2][3] When handling, minimize exposure to direct light.

Q4: What type of container is best for storing α-Vetivone?

α-Vetivone should be stored in a tightly sealed, inert container. Glass vials with PTFE-lined caps are ideal to prevent evaporation and interaction with the container material.[4] Avoid using plastic containers for long-term storage as plasticizers may leach into the sample or the compound may adsorb to the plastic surface.

Q5: Can I store α-Vetivone in a solution?

While storing α-Vetivone in a solution is possible for experimental use, for long-term stability, it is best to store it in its neat (undissolved) form. If you need to store it in a solution, use a dry, aprotic solvent and store it at -20°C or -80°C. The stability in solution will depend on the solvent and its purity. It is advisable to prepare solutions fresh for experiments whenever possible.

Troubleshooting Guide

Issue 1: I observe a change in the physical appearance (color, clarity) of my α-Vetivone sample.

  • Possible Cause: This could indicate degradation or contamination. Exposure to air, light, or moisture can lead to oxidation or other chemical reactions.

  • Solution:

    • Verify the storage conditions. Ensure the container is tightly sealed and protected from light.

    • If the compound was stored at room temperature or refrigerated for an extended period, degradation may have occurred.

    • Consider performing an analytical check (e.g., HPLC, GC-MS) to assess the purity of the sample.

    • If degradation is confirmed, it is recommended to use a fresh, unopened vial for sensitive experiments.

Issue 2: My experimental results are inconsistent, suggesting potential issues with α-Vetivone potency.

  • Possible Cause: Inconsistent results can stem from the degradation of α-Vetivone, leading to a lower effective concentration. This can be caused by improper storage, repeated freeze-thaw cycles, or instability in the experimental solvent.

  • Solution:

    • Aliquot the α-Vetivone upon first use to minimize freeze-thaw cycles for the main stock.

    • Always use fresh dilutions for your experiments.

    • Confirm the stability of α-Vetivone in your specific experimental buffer or solvent system. A preliminary stability test under your experimental conditions may be necessary.

    • Run a quality control check on your α-Vetivone stock using a suitable analytical method.

Issue 3: I suspect my α-Vetivone has been contaminated.

  • Possible Cause: Contamination can occur from improper handling, such as using non-sterile pipette tips or vials, or from environmental exposure.

  • Solution:

    • Always handle α-Vetivone in a clean and controlled environment, such as a fume hood or a clean bench.[2]

    • Use appropriate personal protective equipment (PPE), including gloves and a lab coat, to prevent accidental contamination.[5]

    • Use fresh, clean spatulas or pipette tips for each use.

    • If contamination is suspected, a purity analysis is recommended. Depending on the nature of the contaminant, purification may be possible, but using a new sample is often the most reliable approach.

Data Presentation: Factors Affecting α-Vetivone Stability

ParameterRecommendation/Best PracticePotential Consequences of Deviation
Temperature Store at ≤ -20°C for long-term storage.[1]Increased rate of chemical degradation.
Light Store in light-protected (amber) containers.[2][3]Photodegradation, leading to loss of potency.
Air/Oxygen Store in a tightly sealed container with minimal headspace. Consider purging with an inert gas (e.g., argon, nitrogen).Oxidation of the molecule.
Moisture/Humidity Store in a dry environment. Use desiccants if necessary.[2]Hydrolysis or other moisture-mediated degradation.
pH (in solution) Maintain a neutral pH unless experimental conditions require otherwise. α-Vetivone may be unstable in strongly acidic or basic conditions.Acid or base-catalyzed degradation.
Container Use inert glass vials with PTFE-lined caps.[4]Leaching of contaminants from the container or adsorption of the compound onto the container surface.
Handling Centrifuge vial before opening.[1] Use clean handling techniques.[5] Aliquot for frequent use.Loss of product, contamination, and degradation from repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Forced Degradation Study for α-Vetivone Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of α-Vetivone.

1. Objective: To identify potential degradation products and pathways of α-Vetivone under various stress conditions.

2. Materials:

  • α-Vetivone

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system with a suitable column

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of α-Vetivone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer a sample of solid α-Vetivone to a vial.

    • Place the vial in an oven at an elevated temperature (e.g., 70°C).

    • At each time point, remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a sample of α-Vetivone (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, or GC-MS.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Mandatory Visualizations

experimental_workflow cluster_stress Forced Degradation Conditions start Start: α-Vetivone Sample stock_prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock_prep stress_conditions Expose Aliquots to Stress Conditions stock_prep->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Stress (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 70°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) neutralize->analysis data Data Analysis: - Identify Degradants - Quantify Purity - Determine Degradation Rate analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of α-Vetivone.

troubleshooting_guide start Issue Detected: Inconsistent Results or Physical Change check_storage 1. Verify Storage Conditions (Temp, Light, Seal) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes solution_degraded Action: Discard Degraded Sample. Use a Fresh Vial. improper_storage->solution_degraded check_handling 2. Review Handling Procedures (Aliquoting, Contamination) proper_storage->check_handling improper_handling Improper Handling check_handling->improper_handling No proper_handling Proper Handling check_handling->proper_handling Yes solution_handling Action: Implement Best Handling Practices. Use Fresh Aliquots. improper_handling->solution_handling run_qc 3. Perform Quality Control Analysis (e.g., HPLC, GC-MS) proper_handling->run_qc degraded Degradation Confirmed run_qc->degraded Fails pure Purity Confirmed run_qc->pure Passes degraded->solution_degraded solution_other Action: Investigate Other Experimental Parameters (e.g., solvent stability, instrumentation). pure->solution_other

Caption: Troubleshooting logic for α-Vetivone stability issues.

References

Validation & Comparative

A Head-to-Head Comparison of Alpha-Vetivone and Nootkatone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two structurally related sesquiterpenoids: alpha-vetivone and nootkatone. This document summarizes their known biological activities, compares their quantitative performance based on available experimental data, and details the methodologies for key assays.

This compound, a primary constituent of vetiver oil, and nootkatone, famously recognized as the characteristic aroma of grapefruit, are both bicyclic sesquiterpenoid ketones with promising pharmacological profiles. While both compounds exhibit antioxidant and anti-inflammatory properties, the extent of scientific investigation into their specific mechanisms of action and quantitative efficacy differs significantly. This guide aims to consolidate the current understanding of both molecules to aid in future research and development endeavors.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and nootkatone, focusing on their antioxidant and anti-inflammatory activities. It is important to note that direct comparative studies are scarce, and the available data for this compound is more limited than for nootkatone.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
Nootkatone ABTS Radical Scavenging263.20 µg/mL[1]
Vetiver Oil *DPPH Radical Scavenging789.80 µg/mL[1]
ABTS Radical Scavenging263.20 µg/mL[1]

*Note: Data for Vetiver Oil, of which this compound is a major component (6.95% in this study), is provided as a proxy due to the lack of available data for isolated this compound.[1]

Table 2: Anti-inflammatory and Cytotoxic Activity

CompoundActivityCell Line/ModelIC50 ValueSource
Nootkatone Derivative (N2) Anti-proliferativeHEL (Erythroleukemia)4.58 ± 0.15 µM[2]
Anti-proliferativeK562 (Erythroleukemia)6.54 ± 0.27 µM[2]
Nootkatone Inhibition of NF-κB nuclear translocationLung, breast, ovarian, and cervical cancer cells~13 µM[3]

Signaling Pathway Analysis

Nootkatone: A Multi-Target Modulator

Nootkatone has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.

  • NF-κB Pathway: Nootkatone inhibits the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.[4] This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.

  • Nrf2/HO-1 Pathway: Nootkatone is an activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

  • JAK/STAT Pathway: Nootkatone has been demonstrated to inhibit the JAK2-STAT signaling pathway by reducing the phosphorylation of STAT3 and STAT5.[6] This pathway is often dysregulated in inflammatory diseases and cancers.

nootkatone_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway TNF-α TNF-α IKK IKK TNF-α->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Activates Transcription Nootkatone_NFkB Nootkatone Nootkatone_NFkB->IKK Inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes (HO-1) Antioxidant Enzymes (HO-1) ARE->Antioxidant Enzymes (HO-1) Induces Transcription Nootkatone_Nrf2 Nootkatone Nootkatone_Nrf2->Keap1 Promotes Dissociation

Fig 1. Simplified signaling pathways modulated by Nootkatone.
This compound: An Antioxidant with Unexplored Mechanisms

While this compound is recognized as a significant contributor to the antioxidant properties of vetiver oil, the specific signaling pathways it modulates are not yet well-defined in the scientific literature.[7] It is plausible that, like other antioxidant compounds, this compound may influence the Nrf2 and NF-κB pathways. However, further research is required to elucidate its precise mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter plasmid in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound (this compound or nootkatone) in culture medium.

    • Pre-treat the cells with the compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay).

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

nfkb_workflow A Seed cells with NF-κB reporter B Pre-treat with compound A->B C Stimulate with TNF-α B->C D Lyse cells and add substrate C->D E Measure luminescence D->E F Calculate % inhibition and IC50 E->F

Fig 2. Experimental workflow for the NF-κB inhibition assay.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2) in appropriate medium.

    • Co-transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for 18-24 hours.

  • Luciferase Assay:

    • Perform a dual-luciferase assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of ARE activity relative to the vehicle-treated control.

Antioxidant Capacity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a 6-minute incubation.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and nootkatone, highlighting the current state of knowledge regarding their biological activities and underlying mechanisms. Nootkatone has been more extensively studied, with established effects on key signaling pathways including NF-κB, Nrf2, and JAK/STAT. In contrast, while this compound shows promise as an antioxidant, its molecular targets and signaling pathways remain largely uncharacterized.

For drug development professionals, nootkatone presents a more developed profile with multiple validated targets for conditions involving inflammation and oxidative stress. The provided quantitative data, though limited, suggests that nootkatone and its derivatives have potent biological activities.

Future research should focus on a direct, head-to-head comparison of these two molecules in a variety of in vitro and in vivo models. Elucidating the specific signaling pathways modulated by this compound is a critical next step. Furthermore, obtaining more extensive quantitative data, such as IC50 values for a broader range of biological targets, will be essential for a more complete understanding of their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Unveiling the In-Vivo Anti-inflammatory Potential of alpha-Vetivone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vivo anti-inflammatory effects of alpha-Vetivone against established anti-inflammatory agents, Indomethacin and Dexamethasone. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the evaluation of this compound as a potential therapeutic candidate.

While this compound, a key sesquiterpene in vetiver oil, has been noted for its anti-inflammatory properties, there is a conspicuous lack of specific quantitative in-vivo data in widely-used animal models. In contrast, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone have well-documented dose-dependent effects. This guide collates the available data to facilitate a comparative assessment and highlights areas for future investigation into the therapeutic potential of this compound.

Comparative Efficacy in In-Vivo Models of Inflammation

To provide a clear comparison, the following tables summarize the anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone in standard preclinical models of inflammation.

Table 1: Carrageenan-Induced Paw Edema Model

This model is a widely used assay for acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.

CompoundDoseAnimal ModelTime Point% Inhibition of EdemaReference
This compound ---Data Not Available-
Indomethacin 10 mg/kgRat2 hours54%[1]
10 mg/kgRat3 hours54%[1]
10 mg/kgRat4 hours54%[1]
10 mg/kgRat-87.3%[2]
25 mg/kgRat1 hour67.5%[3]
25 mg/kgRat2 hours87.8%[3]
25 mg/kgRat3 hours91.1%[3]
Dexamethasone 1 µg (local)Rat3 hours>60%[4]

Table 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and sepsis by administering bacterial lipopolysaccharide (LPS). The effectiveness of an anti-inflammatory agent is assessed by its ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

CompoundDoseAnimal ModelCytokine Measured% ReductionReference
This compound ---Data Not Available-
Indomethacin -MouseTNF-α, IL-1βNo significant effect on mRNA expression[2]
-MouseiNOSIncreased mRNA and protein expression[2]
Dexamethasone 5 mg/kgMouseTNF-α72.03%
5 mg/kgMouseIL-675.81%

Table 3: Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model is used to study chronic inflammation and autoimmune arthritis. Inflammation is induced by injecting CFA, and the therapeutic effect is measured by a reduction in arthritic scores and pro-inflammatory markers.

CompoundDoseAnimal ModelKey FindingsReference
Vetiver Extract (containing this compound) -RatShowed anti-inflammatory activity, marked by an increase in serum IL-10 and a decrease in pro-inflammatory markers IL-6 and TNF-α.
Indomethacin 1 mg/kgRat29% inhibition of chronic inflammation.[2]
Dexamethasone -RatShowed significant immunosuppressive effects.[2]

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound (e.g., this compound), vehicle control, or a reference drug (e.g., Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Objective: To evaluate the effect of a test compound on systemic inflammation and cytokine production.

Animals: Male BALB/c or C57BL/6 mice (8-12 weeks old).

Procedure:

  • Drug Administration: The test compound, vehicle, or reference drug (e.g., Dexamethasone) is administered to the animals.

  • LPS Challenge: After a specified pretreatment time, mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 1.5, 3, 6, or 24 hours), blood is collected via cardiac puncture or from the tail vein.

  • Cytokine Analysis: Serum is separated, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.

  • Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-only control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

Objective: To assess the therapeutic potential of a test compound in a model of chronic inflammation and arthritis.

Animals: Male Lewis or Wistar rats (150-200 g).

Procedure:

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Drug Administration: Treatment with the test compound, vehicle, or reference drug (e.g., Indomethacin) typically begins on the day of or a few days after CFA injection and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume: The volume of both the injected and non-injected paws is measured periodically.

    • Arthritic Score: The severity of arthritis in each paw is scored based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.

  • Biochemical and Histological Analysis: At the end of the study, blood samples can be collected to measure systemic inflammatory markers. The joints can be collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflow

To visualize the molecular mechanisms and experimental processes involved, the following diagrams are provided in Graphviz DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa_cytokine TNF-α TNFR TNFR TNFa_cytokine->TNFR Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 TNFR->TRAF6 Recruits MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc NF-κB Translocation alpha_Vetivone_cyto This compound (Potential Target) alpha_Vetivone_cyto->IKK_complex Inhibits? DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Induces Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, Stress Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocates & Phosphorylates alpha_Vetivone_cyto This compound (Potential Target) alpha_Vetivone_cyto->MAPKKK Inhibits? alpha_Vetivone_cyto->MAPKK Inhibits? alpha_Vetivone_cyto->MAPK Inhibits? Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Induces Transcription

Caption: MAPK Signaling Pathway in Inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat/Mouse) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Test, Reference) Acclimatization->Grouping Dosing Administer Compound (this compound, Vehicle, etc.) Grouping->Dosing Induction Induce Inflammation (Carrageenan, LPS, CFA) Dosing->Induction Measurement Measure Inflammatory Parameters (Edema, Cytokines) Induction->Measurement Data_Collection Collect and Record Data Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General In-Vivo Anti-inflammatory Experimental Workflow.

Conclusion

The available in-vivo data clearly establishes the potent anti-inflammatory effects of Indomethacin and Dexamethasone in standard preclinical models. While preliminary studies on vetiver extracts containing this compound are promising, a significant data gap exists for the purified compound. To rigorously validate the anti-inflammatory potential of this compound, further in-vivo studies are imperative. These studies should focus on establishing a clear dose-response relationship in models of both acute and chronic inflammation and elucidating its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.

References

A Researcher's Guide to Selecting Positive Controls for Alpha-Vetivone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of alpha-Vetivone, the selection of appropriate positive controls is paramount for robust and reliable assay results. This guide provides a comprehensive comparison of suitable positive controls for evaluating the principal bioactivities of this compound—anti-inflammatory, antioxidant, and sedative effects—supported by detailed experimental protocols and visual pathway diagrams.

This compound, a sesquiterpene ketone found in the essential oil of vetiver grass (Chrysopogon zizanioides), is increasingly recognized for its diverse pharmacological properties. Attributed with anti-inflammatory, antioxidant, calming, and insect-repellent effects, it presents a promising candidate for further investigation. To rigorously assess these activities, assays must include well-characterized positive controls to validate the experimental setup and provide a benchmark for comparison.

Comparison of Positive Controls for Key Bioactivities

The choice of a positive control should be guided by the specific biological activity under investigation and the particular assay being employed. The following tables provide a summary of recommended positive controls for anti-inflammatory, antioxidant, and sedative/anxiolytic assays pertinent to this compound research.

Table 1: Positive Controls for Anti-inflammatory Assays
Biological Target/PathwayRecommended Positive ControlMechanism of ActionTypical Assay(s)
General Inflammation DexamethasoneA synthetic glucocorticoid that inhibits the expression of multiple inflammatory genes, including those encoding for cytokines and COX-2.LPS-induced cytokine production in macrophages (e.g., RAW 264.7 cells).
Cyclooxygenase-2 (COX-2) Celecoxib, IndomethacinCelecoxib is a selective COX-2 inhibitor. Indomethacin is a non-selective COX inhibitor. Both block the production of prostaglandins.COX-2 enzyme activity assays, Prostaglandin E2 (PGE2) quantification.
NF-κB Signaling Pathway Pyrrolidine dithiocarbamate (PDTC)An antioxidant and a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.NF-κB reporter gene assays (e.g., luciferase assay), Western blot for p65 nuclear translocation.
Table 2: Positive Controls for Antioxidant Assays
Assay TypeRecommended Positive ControlMechanism of Action
Radical Scavenging Trolox, Ascorbic Acid (Vitamin C), QuercetinDirectly scavenge free radicals by donating a hydrogen atom or an electron.
Lipid Peroxidation Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E)Chain-breaking antioxidants that inhibit the propagation of lipid peroxidation.
Table 3: Positive Controls for Sedative/Anxiolytic Assays
Assay Type (In Vivo)Recommended Positive ControlMechanism of ActionKey Parameters Measured
Anxiety Models DiazepamA benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.Increased time spent in and entries into the open arms of the elevated plus-maze.
Locomotor Activity DiazepamAt higher doses, it can decrease general locomotor activity.Reduced distance traveled, rearing, and ambulatory movements in the open-field test.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription of COX-2_enzyme COX-2 Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS)->COX-2_enzyme This compound This compound This compound->IKK inhibits PDTC PDTC PDTC->NF-κB inhibits translocation Dexamethasone Dexamethasone Dexamethasone->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) inhibits expression Celecoxib Celecoxib Celecoxib->COX-2_enzyme inhibits Prostaglandins Prostaglandins COX-2_enzyme->Prostaglandins produces

Caption: Anti-inflammatory signaling pathway and points of intervention.

cluster_1 Antioxidant Assay Workflow (DPPH) Prepare_Sample Prepare this compound and Positive Control (e.g., Trolox) dilutions Mix Mix sample/control with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

cluster_2 Sedative/Anxiolytic Mechanism GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Neuronal_Inhibition Neuronal Inhibition (Sedation/Anxiolysis) Chloride_Channel->Neuronal_Inhibition Cl- influx leads to Diazepam Diazepam Diazepam->GABA_A_Receptor potentiates GABA binding alpha_Vetivone This compound (Hypothesized) alpha_Vetivone->GABA_A_Receptor may modulate

Ensuring Reproducibility of Experimental Results with Alpha-Vetivone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of alpha-vetivone's performance against other alternatives in key biological activities, supported by available experimental data and detailed protocols to aid in study replication. This compound, a major sesquiterpene component of vetiver essential oil, is recognized for its antioxidant, antimicrobial, and anti-inflammatory properties.[1]

Disclaimer: Direct quantitative data on the bioactivity of isolated this compound is notably scarce in publicly available scientific literature. Much of the data is derived from studies on whole vetiver essential oil. This guide synthesizes the available information to provide an inferred comparison and detailed experimental methodologies to enable researchers to generate their own comparative data.

Performance Comparison of this compound and Alternatives

To provide a practical comparison, this guide focuses on three key bioactivities of this compound and contrasts its performance with commercially relevant alternatives: alpha-bisabolol (antioxidant and anti-inflammatory), beta-caryophyllene (antimicrobial and anti-inflammatory), and chamazulene (anti-inflammatory and antioxidant).

Antioxidant Activity
Compound/ExtractAssayIC50 ValueReference Compound
Vetiver Oil (contains α-Vetivone)DPPH Radical ScavengingNot specified for isolated α-Vetivone. Vetiver oil at 10 µL/mL showed ~93% inhibition.BHT (10 mM, 93% inhibition), α-tocopherol (0.1 mM, 89% inhibition)[3]
Alpha-Bisabolol DPPH Radical Scavenging> 450 µg/mL (poor activity)Not specified[4]
Chamazulene ABTS Radical Scavenging3.7 µg/mLBHT (6.2 µg/mL), α-tocopherol (11.5 µg/mL)[5]
Chamazulene Phosphomolybdenum Assay6.4 µg/mLAscorbic acid (12.8 µg/mL), α-tocopherol (20.5 µg/mL), BHT (30.8 µg/mL)[5]
Antimicrobial Activity

The antimicrobial properties of vetiver oil are partially attributed to its sesquiterpene components, including this compound.[6] Below is a comparison of the Minimum Inhibitory Concentration (MIC) values reported for vetiver oil and the alternative compound, beta-caryophyllene, against various pathogens.

Compound/ExtractOrganismMIC Value
Vetiver Oil (contains α-Vetivone)Staphylococcus aureus3.87–7.73 µg/mL[7]
Prevotella nigrescens22 - 62.5 µg/mL[8]
Fusobacterium nucleatum22 - 62.5 µg/mL[8]
Beta-Caryophyllene Staphylococcus aureus3 ± 0.4 µM[9]
Escherichia coli14 µM[9]
Bacillus cereus2.5% (v/v)[10]
Anti-inflammatory Activity

This compound is suggested to have anti-inflammatory effects, contributing to the overall activity of vetiver oil.[6][11] The following table compares the anti-inflammatory activity of vetiver oil and the alternatives, alpha-bisabolol and chamazulene, focusing on the inhibition of nitric oxide (NO) production and key inflammatory mediators.

Compound/ExtractAssay/ModelIC50 Value/Effect
Vetiver Oil (contains α-Vetivone)NO Production in LPS-stimulated RAW 264.7 macrophagesDose-dependent reduction in NO[11]
Alpha-Bisabolol NO Production in LPS-stimulated RAW 264.7 macrophagesInhibition of NO production[12]
Chamazulene Leukotriene B4 Formation (Neutrophils)15 µM (intact cells), 10 µM (cell-free)[13][14]
Alpha-Viniferin (for comparison)NO Production in LPS-activated RAW 264.7 cells2.7 µM[1]

Experimental Protocols

To ensure the reproducibility of experiments involving this compound and its alternatives, detailed methodologies for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, alternatives)

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the test sample.

    • Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, alternatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Test Samples: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with MHB to the desired starting concentration.

  • Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive control: Wells containing MHB and bacterial inoculum (no test compound).

    • Negative control: Wells containing MHB only (no bacteria or test compound).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for targeted drug development. Below are diagrams illustrating the known or proposed signaling pathways for the alternative compounds, which can serve as a basis for investigating this compound's mechanisms.

Alpha-Bisabolol Anti-inflammatory Signaling Pathway

Alpha-bisabolol has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

alpha_bisabolol_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB_activation IκBα Degradation NF-κB Activation TLR4->NFkB_activation MAPK->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Pro_inflammatory_genes Induces Bisabolol Alpha-Bisabolol Bisabolol->MAPK Inhibits Bisabolol->NFkB_activation Inhibits

Caption: Alpha-Bisabolol inhibits inflammatory pathways by suppressing MAPK and NF-κB activation.

Beta-Caryophyllene Anti-inflammatory Signaling Pathway

Beta-caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2R), which mediates its anti-inflammatory effects.

beta_caryophyllene_pathway Caryophyllene Beta-Caryophyllene CB2R CB2 Receptor Caryophyllene->CB2R Activates AC Adenylyl Cyclase CB2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition Inflammation ↓ Pro-inflammatory Cytokines NFkB_inhibition->Inflammation

Caption: Beta-Caryophyllene activates the CB2 receptor, leading to reduced inflammation.

Chamazulene Anti-inflammatory Signaling Pathway

Chamazulene is known to inhibit the synthesis of leukotrienes, which are potent mediators of inflammation.

chamazulene_pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Mediates Chamazulene Chamazulene Chamazulene->LOX Inhibits

Caption: Chamazulene reduces inflammation by inhibiting the 5-lipoxygenase enzyme.

By providing this comparative data and the detailed methodologies, this guide aims to facilitate reproducible and robust experimental design for researchers investigating the therapeutic potential of this compound.

References

Alpha-Vetivone vs. Its Synthetic Analogues: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-vetivone, a naturally occurring sesquiterpenoid found in vetiver oil, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] This has prompted research into the synthesis of analogues to enhance its therapeutic potential and explore structure-activity relationships. This guide provides a comprehensive comparison of the efficacy of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

While direct head-to-head comparative studies with quantitative IC50 values for this compound and a wide range of its specific synthetic analogues are not extensively available in the public domain, the existing research on vetiver oil components and synthetic derivatives of similar compounds allows for a preliminary analysis. The following tables summarize the known activity of this compound and provide a template for how synthetic analogues could be compared.

Table 1: Cytotoxicity of Vetiver Oil and its Components against Cancer Cell Lines

Compound/ExtractCell LineIC50 (µg/mL)Reference
Vetiver Essential OilHaCaT (Keratinocytes)312.55[3]
Vetiver Essential OilMCF-7 (Breast Cancer)>800[3]
Vetiver Essential OilHeLa (Cervical Cancer)-[3]

Table 2: Antioxidant Activity of Vetiver Oil and its Components

Compound/ExtractAssayIC50 (µg/mL)Reference
Vetiver Essential OilDPPH789.80[3]
Vetiver Essential OilABTS263.20[3]

Note: The IC50 values presented are for vetiver essential oil, of which this compound is a major component. Data for purified this compound and its specific synthetic analogues from direct comparative studies is currently limited in publicly available literature.

Structure-Activity Relationship (SAR) Insights

Based on studies of other natural product derivatives, the following structural modifications to this compound could potentially influence its biological activity:

  • Modification of the Carbonyl Group: The ketone functional group is a common site for chemical modification. Reduction to an alcohol or conversion to an oxime or hydrazone could alter the molecule's polarity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

  • Introduction of Halogens: Halogenation of the aromatic ring or other positions can influence the electronic properties and lipophilicity of the molecule, which may enhance its binding affinity to target proteins.

  • Alterations to the Isopropylidene Group: Modification of the exocyclic double bond, for instance through hydrogenation or epoxidation, could impact the molecule's conformation and its interaction with receptor sites.

  • Glycosylation: The addition of sugar moieties can improve the water solubility and bioavailability of a compound, potentially leading to enhanced in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogues.

In Vitro Anti-Inflammatory Activity Assay

This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Cells are seeded in 96-well plates and allowed to adhere.
  • The cells are then pre-treated with various concentrations of this compound or its synthetic analogues for 1-2 hours.
  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, the cell culture supernatant is collected.
  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Preparation of Reagents:

  • A stock solution of DPPH in methanol is prepared.
  • Solutions of this compound, its synthetic analogues, and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared at various concentrations in methanol.

2. Assay Procedure:

  • The test compounds are added to the DPPH solution in a 96-well plate.
  • The mixture is incubated in the dark at room temperature for 30 minutes.
  • The absorbance of the solution is measured at 517 nm.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

1. Cell Seeding and Treatment:

  • Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.
  • The cells are then treated with various concentrations of this compound or its synthetic analogues for 24-72 hours.

2. MTT Incubation:

  • After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Formazan Solubilization and Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm.

4. Calculation of Cell Viability:

  • The percentage of cell viability is calculated relative to untreated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

To better understand the processes involved in evaluating the efficacy of this compound and its analogues, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Macrophages Seed Seed in 96-well plates Culture->Seed Pretreat Pre-treat with This compound/Analogue Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Test (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Purple) Mix Mix and Incubate DPPH_Solution->Mix Compound This compound or Synthetic Analogue Compound->Mix Reduced_DPPH Reduced DPPH (Yellow/Colorless) Mix->Reduced_DPPH Measure Measure Absorbance at 517 nm Reduced_DPPH->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate LPS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκBα, releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Vetivone This compound (Inhibition) Vetivone->IKK Vetivone->NFkB NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Genes Binds to promoter regions

References

Assessing the Cross-Reactivity of alpha-Vetivone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its biological activity, potential off-target effects, and therapeutic window. This guide provides a comparative assessment of alpha-Vetivone's performance in various bioassays, offering a valuable resource for evaluating its potential applications.

This compound, a sesquiterpenoid ketone, is a significant constituent of vetiver essential oil, which is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[1] While data on purified this compound is limited, this guide synthesizes available information on vetiver oil, contextualizing the findings with the known concentration of this compound where possible, to provide an estimate of its bioactivity.

Data Presentation: A Comparative Overview of Bioassay Performance

The following tables summarize the available quantitative data on the bioactivity of vetiver oil, which contains this compound as a key component. It is important to note that the activity of the oil is a composite effect of all its constituents.

Table 1: Antioxidant Activity of Vetiver Oil in DPPH Radical Scavenging Assay

Sampleα-Vetivone Content (%)IC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Vetiver Essential OilNot Specified~93% inhibition at 10 µL/mLButylated Hydroxytoluene (BHT)93% inhibition at 10 mM
Vetiver Essential OilNot SpecifiedNot Specifiedα-Tocopherol89% inhibition at 0.1 mM

Note: A direct IC50 value for purified this compound was not available in the reviewed literature. One study identified this compound as a potent antioxidant component of vetiver oil but did not provide a specific IC50 value for the isolated compound.[1]

Table 2: Antimicrobial Activity of Vetiver Oil

MicroorganismAssay TypeVetiver Oil MIC (µg/mL)α-Vetivone Content (%)Reference CompoundMIC (µg/mL)
Staphylococcus aureusBroth MicrodilutionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Candida albicansBrodth MicrodilutionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: While vetiver oil is known to possess antimicrobial properties, specific Minimum Inhibitory Concentration (MIC) values for purified this compound against various microbes were not found in the available literature.

Table 3: Anti-Inflammatory and Cytotoxic Activity of this compound (Data not available)

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Sample Preparation: Dissolve this compound or the test compound in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the inflammatory pathway.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid. Inhibition of this reaction by the test compound indicates COX inhibition.

Procedure:

  • Reagents: Recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., TMB), and a heme cofactor.

  • Sample Preparation: Dissolve this compound or the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, heme, and the COX enzyme.

  • Incubation with Inhibitor: Add the test compound to the reaction mixture and incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 650 nm for TMB) over time using a plate reader.

  • Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Antimicrobial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria by measuring metabolic activity.

Principle: Viable bacterial cells with active dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Bacterial Culture: Grow the target bacteria (e.g., Staphylococcus aureus) in a suitable broth medium to a specific optical density.

  • Sample Preparation: Prepare serial dilutions of this compound or the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacteria to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Addition of MTT: Add MTT solution to each well and incubate for a further period (e.g., 2-4 hours) to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_DPPH cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Solution DPPH Solution Mix & Incubate Mix & Incubate DPPH Solution->Mix & Incubate Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Mix & Incubate Spectrophotometer (517 nm) Spectrophotometer (517 nm) Mix & Incubate->Spectrophotometer (517 nm) Calculate % Inhibition Calculate % Inhibition Spectrophotometer (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

Signaling_Pathway_COX Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Simplified signaling pathway of COX enzymes in inflammation.

Logical_Relationship_CrossReactivity cluster_assays Bioassays This compound This compound Antioxidant (DPPH) Antioxidant (DPPH) This compound->Antioxidant (DPPH) Potential Activity Anti-inflammatory (COX) Anti-inflammatory (COX) This compound->Anti-inflammatory (COX) Potential Activity Antimicrobial (MTT) Antimicrobial (MTT) This compound->Antimicrobial (MTT) Potential Activity Cytotoxicity Cytotoxicity This compound->Cytotoxicity Potential Activity

Caption: Logical relationship of this compound's potential cross-reactivity.

References

A Comparative Guide to Alpha-Vetivone Extraction Methods: Purity and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of alpha-vetivone from vetiver roots (Chrysopogon zizanioides) is a critical step that influences both the quality and economic viability of the final product. This compound, a sesquiterpenoid ketone, is a key contributor to the characteristic aroma of vetiver oil and possesses various biological activities.[1] The choice of extraction method directly impacts the purity and yield of this valuable compound. This guide provides a detailed comparison of common and advanced extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific research and production goals.

Comparison of Extraction Method Performance

The following table summarizes the quantitative data on the yield of vetiver oil and the purity of this compound achieved through different extraction methods. It is important to note that the yield and composition can vary significantly based on factors such as the geographical origin, age, and pre-treatment of the vetiver roots.

Extraction MethodVetiver Oil Yield (%)This compound Purity (% in oil)Extraction TimeKey AdvantagesKey Disadvantages
Hydrodistillation 0.18 - 1.8[2][3]2 - 6[1]16 - 72 hours[1][2]Low cost, simple equipmentLong extraction time, thermal degradation of compounds[4]
Steam Distillation 0.3 - 2.0[5]~4[6]15 - 24 hours[5]Better control than hydrodistillationHigh energy consumption, potential for compound degradation[4]
Solvent Extraction ~1.6 - 5.12[3][7]Not consistently reported5 - 12 hours[3]High yieldRisk of toxic solvent residue, less favorable for essential oils[4]
Supercritical CO2 (SC-CO2) Extraction 2.23 - 7.78[8][9]~8[10]1.5 - 2 hours[8]High purity, no solvent residue, low temperature[4]High initial equipment cost
Microwave-Assisted Hydrodistillation (MAHD) 0.49 - 0.828[11][12]20.12[11]3 hours[11]Shorter time, better yield than hydrodistillation[11]Requires specialized equipment
Ultrasound-Assisted Extraction (UAE) Up to 70% of Soxhlet yield[9]Not specifically reported for α-vetivoneShorter time than conventional methodsReduced extraction time and solventPotential for localized overheating

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on information from various research studies and should be optimized for specific laboratory conditions and raw materials.

Hydrodistillation

This traditional method involves the co-distillation of vetiver roots with water.

Protocol:

  • Dried and chopped vetiver roots are soaked in water prior to distillation.[13]

  • The roots are placed in a still and completely submerged in water.

  • The still is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

  • The condensed mixture of oil and water is collected in a separator (such as a Clevenger apparatus), where the oil is separated from the water based on their immiscibility and density difference.[2]

  • The distillation process is typically carried out for 16 hours or more to extract the heavier components of the oil.[2]

Supercritical CO2 (SC-CO2) Extraction

This method utilizes carbon dioxide in its supercritical state as a solvent.

Protocol:

  • Dried and powdered vetiver roots (e.g., 60-80 mesh) are packed into an extraction vessel.[8]

  • High-purity carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure. Optimal conditions have been reported as 35.41 °C and 22.61 MPa.[8]

  • The supercritical CO2, with its enhanced solvating power, flows through the root material, dissolving the essential oil components.

  • The CO2-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and release the extracted oil.

  • The CO2 can be recycled for further extractions. The entire process can be completed in approximately 1.5 hours under optimized conditions.[8]

Microwave-Assisted Hydrodistillation (MAHD)

This technique uses microwave energy to heat the water within the plant material, leading to a more efficient extraction.

Protocol:

  • Vetiver roots are placed in a distillation vessel with a specific feed-to-solvent (water) ratio (e.g., 0.358 g/mL).[12][14]

  • The vessel is placed in a modified microwave oven.

  • Microwave irradiation is applied at a specific power (e.g., 600 W) for a set duration (e.g., 180 minutes).[12][14]

  • The microwave energy rapidly heats the water within the plant cells, causing them to rupture and release the essential oil.

  • The steam and oil vapor are then condensed and collected in a manner similar to traditional hydrodistillation.

Visualizing the Extraction Processes

To better understand the workflow and comparative aspects of these methods, the following diagrams are provided.

ExtractionWorkflow cluster_Prep Material Preparation cluster_Extraction Extraction Stage cluster_Post Post-Extraction RawMaterial Vetiver Roots PreTreatment Cleaning, Drying, Grinding RawMaterial->PreTreatment Hydrodistillation Hydrodistillation PreTreatment->Hydrodistillation Processed Material SCE SC-CO2 Extraction PreTreatment->SCE Processed Material MAHD MAHD PreTreatment->MAHD Processed Material Separation Separation (Oil/Water or Oil/CO2) Hydrodistillation->Separation Crude Extract SCE->Separation Crude Extract MAHD->Separation Crude Extract Purification Purification/Fractionation Separation->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: General workflow for the extraction and purification of this compound from vetiver roots.

MethodComparison cluster_Parameters Key Comparison Parameters cluster_Methods Extraction Methods Yield Vetiver Oil Yield Purity This compound Purity Time Extraction Time Cost Equipment Cost Safety Environmental/Safety Impact HD Hydrodistillation HD->Yield Low to Moderate HD->Purity Moderate HD->Time Very Long HD->Cost Low HD->Safety Thermal Degradation SCE SC-CO2 Extraction SCE->Yield High SCE->Purity High SCE->Time Short SCE->Cost High SCE->Safety Safe (GRAS solvent) MAHD MAHD MAHD->Yield Moderate MAHD->Purity High MAHD->Time Short MAHD->Cost Moderate MAHD->Safety Efficient Energy Use

Caption: Comparison of key parameters for different this compound extraction methods.

Conclusion

The selection of an extraction method for this compound is a trade-off between yield, purity, cost, and efficiency. Traditional methods like hydrodistillation are simple and inexpensive but suffer from long extraction times and potential thermal degradation of the target compounds.[4] Modern techniques offer significant advantages. Supercritical CO2 extraction stands out for providing high yields and purity without the use of organic solvents, making it ideal for high-value applications where quality is paramount.[2][4] Microwave-assisted hydrodistillation presents a compelling alternative, drastically reducing extraction time and improving yield compared to conventional hydrodistillation, with the potential for high this compound purity.[11] For researchers and developers, a thorough evaluation of the starting material, desired end-product specifications, and available resources will guide the optimal choice of extraction technology.

References

In-Vivo Therapeutic Potential of Alpha-Vetivone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo therapeutic potential of alpha-Vetivone, a key bioactive sesquiterpene found in Vetiver (Chrysopogon zizanioides) essential oil. While direct in-vivo studies on isolated this compound are limited, this document summarizes the significant antioxidant, anti-inflammatory, and nephroprotective effects observed with Vetiver essential oil, where this compound is a major constituent.[1][2] The performance is compared against well-established therapeutic agents, N-acetylcysteine (NAC) for antioxidant activity and Ibuprofen for anti-inflammatory effects.

Comparative Analysis of Therapeutic Efficacy

Antioxidant Potential: Comparison with N-acetylcysteine

Vetiver essential oil, rich in this compound, has demonstrated potent antioxidant properties.[1][2] To contextualize its potential, we compare its effects with N-acetylcysteine (NAC), a well-known antioxidant and precursor to the intracellular antioxidant glutathione.

Table 1: In-Vivo Antioxidant Activity Comparison

ParameterVetiver Essential Oil (containing α-Vetivone)N-acetylcysteine (NAC)Reference Compound
Animal Model Data for specific in-vivo antioxidant enzyme modulation by Vetiver oil is not readily available. In-vitro studies show strong free radical scavenging activity.[2]Lead-exposed workersHealthy physically active males
Dosage Not Applicable200-800 mg/day for 12 weeks1200 mg/day for 8 days
Key Findings This compound is identified as one of the primary constituents responsible for the antioxidant activity of Vetiver oil.[1][2]Normalized antioxidant enzyme activities (SOD, CAT, GPx) in blood cells and significantly decreased malondialdehyde (MDA) levels.[3]Significantly elevated plasma total antioxidant status and reduced protein carbonylation and lipid peroxidation by more than 30%. Increased reduced glutathione (GSH) levels by 33%.
Anti-inflammatory and Analgesic Potential: Comparison with Ibuprofen

The anti-inflammatory and analgesic properties of Vetiver essential oil have been attributed to its constituent sesquiterpenes, including this compound. This section compares its potential efficacy with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Rat Model)

TreatmentDosageTime Point (hours)Paw Edema Inhibition (%)
Vetiver Essential OilData on specific percentage inhibition by Vetiver oil or this compound is not available in the reviewed literature.--
Ibuprofen40 mg/kg (p.o.)366.46%[4]
Ibuprofen10 mg/kg (p.o.)2 and 346.87% and 65.71% respectively[5]
Indomethacin (Standard)10 mg/kg589.90%[6]

Table 3: In-Vivo Analgesic Activity in Acetic Acid-Induced Writhing Test (Mouse Model)

TreatmentDosageWrithing Inhibition (%)
Vetiver Essential OilData on specific percentage inhibition by Vetiver oil or this compound is not available in the reviewed literature.-
Diclofenac Sodium (Standard)50 mg/kg (i.p.)Positive control, specific inhibition percentage varies by study.[7]
Aspirin (Standard)Not specifiedA significant reduction in the number of writhes is the standard outcome.
Nephroprotective Potential

Studies have indicated a protective effect of Vetiver oil against drug-induced kidney damage, with this compound being one of the identified bioactive constituents.[8]

Table 4: In-Vivo Nephroprotective Activity in Cisplatin-Induced Nephrotoxicity (Rat Model)

ParameterCisplatin Control GroupVetiver Oil (10 mg/kg bw) + Cisplatin
Serum Urea (mg/dL) Significantly elevatedSignificantly reduced compared to cisplatin control[9]
Serum Creatinine (mg/dL) Significantly elevatedSignificantly reduced compared to cisplatin control[9]
Kidney Histopathology Severe tubular necrosisMarked attenuation of tubular damage[9]
Bone Marrow Micronucleus Assay Significant increase in micronucleated polychromatic erythrocytesSignificant reduction in micronuclei formation[9]

Experimental Protocols

Detailed methodologies for the key in-vivo experiments cited are provided below to facilitate reproducibility and further research.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]

  • Grouping: Animals are divided into control, standard (e.g., Ibuprofen), and test groups.

  • Treatment Administration: The test compound (Vetiver oil or this compound) or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline is administered into the right hind paw of each rat.[11][12]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

  • Animals: Swiss albino mice (20-30 g) are commonly used.[14]

  • Grouping: Mice are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Treatment Administration: The test compound or standard drug is administered (e.g., orally or i.p.) 30-60 minutes before the injection of acetic acid.[14][15]

  • Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[14][15]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.[14][16]

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Cisplatin-Induced Nephrotoxicity in Rats

This model is used to assess the protective effects of compounds against drug-induced kidney damage.

  • Animals: Male Wistar rats are typically used.

  • Grouping: Animals are divided into a normal control group, a cisplatin control group, and test groups receiving the compound of interest plus cisplatin.

  • Treatment Regimen: The test compound (e.g., Vetiver oil) is administered for a predefined period (e.g., 7-10 days) before and/or after a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).[9][17]

  • Sample Collection: At the end of the experimental period, blood samples are collected for the analysis of serum creatinine and blood urea nitrogen (BUN). The kidneys are harvested for histopathological examination and analysis of oxidative stress markers.[17][18]

  • Biochemical Analysis: Serum creatinine and BUN levels are measured using standard diagnostic kits.

  • Histopathology: Kidney tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) to evaluate tubular damage, necrosis, and inflammation.[18]

Signaling Pathways and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway of this compound

This compound, as a component of Vetiver oil, is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways.

G cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to alpha_Vetivone α-Vetivone alpha_Vetivone->IKK Inhibits alpha_Vetivone->NFkB Inhibits Nuclear Translocation alpha_Vetivone->MAPK Inhibits AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In-Vivo Anti-inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory potential of a test compound using the carrageenan-induced paw edema model.

G start Start acclimatization Animal Acclimatization (Wistar Rats, 1 week) start->acclimatization grouping Random Grouping (Control, Standard, Test) acclimatization->grouping treatment Compound Administration (α-Vetivone / Ibuprofen / Vehicle) grouping->treatment induction Carrageenan Injection (0.1 mL, 1% into hind paw) treatment->induction 30-60 min post-treatment measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Logical Relationship for Antioxidant and Nephroprotective Effects

The antioxidant properties of this compound likely contribute to its nephroprotective effects by mitigating oxidative stress, a key factor in cisplatin-induced renal damage.

G Cisplatin Cisplatin Administration ROS Increased Reactive Oxygen Species (ROS) Cisplatin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Renal Tubular Cell Damage (Apoptosis, Necrosis) Oxidative_Stress->Cellular_Damage Nephrotoxicity Nephrotoxicity Cellular_Damage->Nephrotoxicity alpha_Vetivone α-Vetivone alpha_Vetivone->ROS Scavenges Antioxidant_Enzymes Enhanced Antioxidant Enzyme Activity (SOD, CAT) alpha_Vetivone->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant mechanism in this compound's nephroprotection.

References

Comparative Analysis of alpha-Vetivone with Standard-of-Care Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alpha-Vetivone, a natural sesquiterpene found in vetiver oil, against current standard-of-care drugs for its potential therapeutic applications in inflammation, pain, and anxiety. This document summarizes available experimental data to offer an objective comparison and support further research and development.

Executive Summary

This compound, a major constituent of vetiver (Chrysogon zizanioides) essential oil, has demonstrated promising anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies.[1] While direct comparative data between isolated this compound and standard-of-care drugs is limited, existing research on vetiver oil and its extracts indicates its potential as a novel therapeutic agent. This guide synthesizes the available quantitative data and outlines the experimental methodologies used to evaluate its efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound (primarily from studies on vetiver essential oil or extracts) and standard-of-care drugs. It is crucial to note that the data for this compound is often derived from complex mixtures and not the isolated compound, which may influence the results.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayTargetIC50 Value
This compound (in Vetiver Oil) Nitric Oxide (NO) Production InhibitioniNOSNot explicitly quantified for isolated this compound, but vetiver oil shows dose-dependent inhibition.[2]
Ibuprofen Cyclooxygenase (COX) InhibitionCOX-113 µM
COX-21.1 µM (for S-ibuprofen)
Diclofenac Cyclooxygenase (COX) InhibitionCOX-1 & COX-20.5 µg/mL

Table 2: Comparative Analgesic Activity

CompoundAssaySpeciesED50 Value
This compound Hot Plate TestNot available for isolated compound.Not available
Morphine Hot Plate TestRat2.6 - 4.9 mg/kg (subcutaneous)[3]

Table 3: Comparative Anxiolytic Activity

CompoundAssaySpeciesEffective Dose
Ethanolic Extract of Vetiveria zizanioides (EEVZ) Elevated Plus-Maze (EPM)Mice100-300 mg/kg (oral) showed significant anxiolytic activity.[4]
Diazepam Elevated Plus-Maze (EPM)Mice1 mg/kg (intraperitoneal) used as a standard.[4]

Mechanism of Action

This compound is believed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and neurotransmission.

Anti-inflammatory Mechanism

Preclinical studies suggest that vetiver oil, rich in this compound, can suppress inflammatory responses by inhibiting the production of nitric oxide (NO) and downregulating the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] A key mechanism appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2]

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates COX2 COX-2 NFkB_pathway->COX2 induces iNOS iNOS NFkB_pathway->iNOS induces TNFa TNF-α NFkB_pathway->TNFa induces IL6 IL-6 NFkB_pathway->IL6 induces alpha_Vetivone This compound alpha_Vetivone->NFkB_pathway inhibits Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL6->Inflammation

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vetiver essential oil) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Analgesic Assay: Hot Plate Test
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded when the mouse is placed on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Treatment: Animals are administered the test compound (e.g., morphine) or vehicle at a specified time before the test.

  • Data Analysis: The increase in reaction time (analgesic effect) is calculated. The ED50 value is determined from the dose-response curve.

G Workflow for Hot Plate Analgesic Assay start Start acclimatize Acclimatize Mice start->acclimatize baseline Measure Baseline Reaction Time on Hot Plate acclimatize->baseline administer Administer Test Compound or Vehicle baseline->administer wait Waiting Period administer->wait test Place Mouse on Hot Plate and Record Reaction Time wait->test end End test->end

Figure 2: Experimental workflow for the hot plate test.

In Vivo Anxiolytic Assay: Elevated Plus-Maze (EPM) Test
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The number of entries and the time spent in the open and closed arms are recorded.

  • Treatment: Animals are administered the test compound (e.g., EEVZ or diazepam) or vehicle at a specified time before the test.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Safety and Toxicology

This compound is generally considered to have low toxicity.[1] A safety data sheet for a product containing this compound indicates that it may cause skin sensitization.[2] However, comprehensive toxicological studies on isolated this compound are limited. The LD50 (lethal dose, 50%) has not been determined for the pure compound. Further investigation into the safety profile of this compound is warranted.

Conclusion and Future Directions

The available evidence suggests that this compound possesses significant therapeutic potential as an anti-inflammatory, analgesic, and anxiolytic agent. Its mechanism of action, particularly the inhibition of the NF-κB pathway, makes it an attractive candidate for further investigation. However, the lack of robust quantitative data from studies using the isolated compound is a major limitation for direct comparison with established drugs.

Future research should focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to accurately determine its pharmacological properties.

  • Quantitative Analysis: Determining the IC50 and ED50 values of isolated this compound in standardized in vitro and in vivo models.

  • Direct Comparative Studies: Performing head-to-head comparative studies of this compound with standard-of-care drugs.

  • Comprehensive Toxicological Evaluation: Establishing a detailed safety profile of this compound through acute and chronic toxicity studies.

Addressing these research gaps will be crucial for the potential translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

Safety Operating Guide

Proper Disposal of alpha-Vetivone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of alpha-Vetivone in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance.

This compound, a sesquiterpene found in vetiver oil, requires careful handling and disposal due to its classification as a skin sensitizer and its potential for long-term adverse effects on aquatic environments.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to established hazardous waste protocols is mandatory.

Immediate Safety and Disposal Procedures

Disposal of this compound must be conducted in accordance with local, regional, national, and international regulations for hazardous waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1]

Waste Identification and Segregation:
  • Hazardous Waste Determination: Based on its properties, this compound waste is classified as hazardous. It is a skin sensitizer and is toxic to aquatic life.[1]

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. It should be stored away from strong oxidizing agents.

Waste Collection and Storage:
  • Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the associated hazards (Skin Sensitizer, Environmental Hazard), and the date of waste accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or direct sunlight.[1]

Disposal Protocol:
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.

Spill Management:
  • Immediate Action: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Containment: Absorb the spill with an inert material, such as sand or vermiculite.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should also be treated as hazardous waste.

Quantitative Data Summary

Hazard ClassificationGHS CategoryDescription
Skin Sensitization1BMay cause an allergic skin reaction.[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2Toxic to aquatic life with long lasting effects.

Experimental Protocols

Currently, there are no established and widely cited experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste contractor.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated is_empty Is the original container empty? start->is_empty triple_rinse Triple rinse container with a suitable solvent. is_empty->triple_rinse Yes collect_waste Collect this compound waste in a labeled, compatible hazardous waste container. is_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy). collect_rinsate->dispose_container end End: Waste properly disposed. dispose_container->end store_waste Store waste in a designated satellite accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Vetivone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling alpha-Vetivone, a sesquiterpene found in vetiver oil known for its potential to cause skin sensitization. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer (Skin Sens. 1B - H317), meaning it can cause an allergic skin reaction upon contact.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent skin exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material. The exact breakthrough time should be confirmed with the glove manufacturer.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned to protect from splashes.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of generating aerosols or if working in an area with insufficient ventilation.[1][3]

Experimental Workflow for Safe Handling

Proper handling of this compound is crucial to prevent exposure. The following workflow outlines the key steps for safely incorporating this compound into your research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult SDS gather_ppe->consult_sds don_ppe Don PPE consult_sds->don_ppe Proceed with caution weigh_transfer Weigh/Transfer in Ventilated Area don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate Experiment complete dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Vetivone
Reactant of Route 2
Reactant of Route 2
alpha-Vetivone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.